Product packaging for Quetiapine N-Oxide(Cat. No.:CAS No. 1076199-40-0)

Quetiapine N-Oxide

Cat. No.: B564285
CAS No.: 1076199-40-0
M. Wt: 399.509
InChI Key: VVBXDYFGQNNTDS-UHFFFAOYSA-N
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Description

Quetiapine N-Oxide, also known as this compound, is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N3O3S B564285 Quetiapine N-Oxide CAS No. 1076199-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBXDYFGQNNTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)(CCOCCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652674
Record name 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol
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Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1076199-40-0
Record name Quetiapine N-oxide
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Record name Quetiapine N-oxide
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Record name 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol
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Record name 1076199-40-0
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Record name QUETIAPINE N-OXIDE
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Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of Quetiapine N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and metabolic formation of Quetiapine N-Oxide, a significant metabolite of the atypical antipsychotic drug Quetiapine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental methodologies to support further investigation and application.

Chemical Identity and Physicochemical Properties

This compound, with the systematic IUPAC name 2-{2-[4-(dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl 1-oxide]ethoxy}ethanol, is a primary oxidation product of Quetiapine.[3][4] It is also referred to as Quetiapine EP Impurity H.[5][6] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C21H25N3O3S[2][5][7][8][9]
Molecular Weight 399.51 g/mol [2][5][8][9]
Monoisotopic Mass 399.16166284 Da[2]
CAS Number 1076199-40-0[2][5][7][8][9]
SMILES OCCOCC[N+]1([O-])CCN(CC1)C2=Nc3ccccc3Sc4ccccc24[7]
InChI InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2[7]
InChIKey VVBXDYFGQNNTDS-UHFFFAOYSA-N[9][10]
Purity >95% (HPLC)[7]
Storage Temperature -20°C[7]
Crystal Structure

The crystal structure of this compound has been determined in its hemifumarate form (C21H25N3O3S·0.5C4H4O4).[4] The asymmetric unit contains one molecule of this compound and one-half of a fumarate molecule.[4] The piperazine ring adopts a chair conformation, while the central thiazepine ring exhibits a boat conformation.[4] The dihedral angle between the two benzene rings of the dibenzothiazepine moiety is 72.0 (2)°.[4]

The crystallographic data for this compound hemifumarate is presented in the table below.

ParameterValue
Formula C21H25N3O3S·0.5C4H4O4
Molecular Weight 457.54
Crystal System Monoclinic
Space Group P21/c
a (Å) 13.1299 (9)
b (Å) 12.5047 (8)
c (Å) 13.9950 (9)
β (°) ** 101.59 (2)
Volume (ų) **2250.9 (3)
Z 4
Temperature (K) 296

Data sourced from a 2012 study on the crystal structure of this compound hemifumarate.[4]

Visualization of Chemical Structure

The two-dimensional chemical structure of this compound is depicted below, illustrating the N-oxide functional group on the piperazine ring.

Caption: 2D chemical structure of this compound.

Metabolic Pathway

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][11] The formation of this compound is a significant metabolic route. In vitro studies have identified that the N-oxidation of Quetiapine is predominantly mediated by CYP3A4.[12][13] This metabolic conversion is an important factor in the overall pharmacokinetics and disposition of Quetiapine.

The metabolic conversion of Quetiapine to this compound is illustrated in the following diagram.

metabolic_pathway Quetiapine Quetiapine Quetiapine_N_Oxide This compound Quetiapine->Quetiapine_N_Oxide N-Oxidation CYP3A4 CYP3A4 CYP3A4->Quetiapine_N_Oxide

Caption: Metabolic pathway of Quetiapine to this compound.

Experimental Protocols

Synthesis of this compound

A method for the selective oxidation of Quetiapine to this compound has been described using sodium periodate.[3][14] The general workflow for this synthesis is outlined below.

synthesis_workflow start Start step1 Dissolve Quetiapine hemifumarate in chloroform and water start->step1 step2 Adjust pH to 8 with 10% NaHCO3 step1->step2 step3 Separate and dry the organic layer step2->step3 step4 Dissolve residue in methanol step3->step4 step5 Add sodium periodate at ambient temperature step4->step5 step6 Stir for 48 hours step5->step6 step7 Monitor reaction by TLC step6->step7 end End step7->end

Caption: Workflow for the synthesis of this compound.

A detailed protocol for the synthesis is as follows:

  • Preparation of Quetiapine Free Base:

    • Dissolve 22 g (25 mmol) of Quetiapine hemifumarate in a mixture of 100 mL of chloroform and 100 mL of water.

    • Adjust the pH of the mixture to 8 by adding 10% sodium bicarbonate (NaHCO3) solution (100 mL).

    • Separate the organic layer, wash it twice with 100 mL of demineralized water, and dry it over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure at a temperature below 50°C to obtain the Quetiapine residue (9.57 g, 25 mmol).[3][14]

  • N-Oxidation:

    • Dissolve the obtained Quetiapine residue in 200 mL of methanol.

    • Add 1.16 mmol of sodium periodate to the solution at ambient temperature.

    • Stir the reaction mixture at the same temperature for 48 hours.

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (9:1).[3][14]

Analytical Characterization

The identification and characterization of this compound involve various analytical techniques, including TLC, HPLC, LC-MS, and NMR spectroscopy.[3]

  • Thin-Layer Chromatography (TLC): TLC is performed on silica gel 60 F254 precoated plates. For this compound, a developing solvent system of chloroform:methanol (9:1) is used, yielding an Rf value of approximately 0.6.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of this compound shows a mass-to-charge ratio (m/z) of 400 (M+H)+, which is 16 units higher than that of Quetiapine (m/z 383).[3]

The table below summarizes the predicted collision cross-section (CCS) values for different adducts of this compound.

Adductm/zPredicted CCS (Ų)
[M+H]+ 400.16893195.0
[M+Na]+ 422.15087198.5
[M-H]- 398.15437196.6
[M+NH4]+ 417.19547203.6
[M+K]+ 438.12481191.3
[M+H-H2O]+ 382.15891188.7
[M+HCOO]- 444.15985201.1
[M+CH3COO]- 458.17550207.6

Data sourced from PubChemLite.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The 1H NMR spectrum of this compound shows that the aromatic region (δ 6.9-7.59) remains unchanged compared to Quetiapine, indicating that neither the sulfur nor the nitrogen of the dibenzothiazepine moiety is oxidized. The aliphatic region is downfield shifted to δ 3.01-3.97. Specifically, the protons of the three methylene moieties attached to the first position of the piperazine ring are shifted downfield to δ 3.35-3.68 (6H) from δ 2.50-2.54 (6H) in Quetiapine.[14]

    • 13C NMR: In the 13C NMR spectrum, the signals for the carbons adjacent to the oxidized nitrogen are also expected to show a downfield shift.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would show the absence of a strong S=O stretching band (typically around 1016-1050 cm-1), confirming that the sulfur atom has not been oxidized.[3]

This technical guide provides a foundational understanding of this compound, integrating its chemical properties, structural details, metabolic context, and the experimental procedures for its synthesis and analysis. The provided data and methodologies are intended to serve as a valuable resource for further research and development in the fields of medicinal chemistry, pharmacology, and drug metabolism.

References

Quetiapine N-Oxide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quetiapine N-Oxide is a prominent metabolite and impurity of the atypical antipsychotic drug Quetiapine. A thorough understanding of its chemical properties, metabolic formation, and analytical characterization is essential for drug development, quality control, and pharmacokinetic studies of Quetiapine. This technical guide provides a detailed overview of this compound, including its fundamental chemical data, metabolic pathways, and detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 1076199-40-0[1]
Molecular Formula C₂₁H₂₅N₃O₃S[1]
Molecular Weight 399.51 g/mol [1]
Appearance White to Light Brown Solid[2]
Melting Point >96°C (decomposition)
Solubility Slightly soluble in Chloroform, DMSO (with sonication), and Methanol (with sonication)

Metabolic Pathways of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a result of the oxidation of the piperazine nitrogen atom. While this compound is a significant metabolite, it is considered to be pharmacologically inactive. The antidepressant effects of Quetiapine are largely attributed to another active metabolite, N-desalkylquetiapine (norquetiapine).

The metabolic conversion of Quetiapine also leads to other metabolites, including Quetiapine S-Oxide and 7-hydroxyquetiapine. The primary enzyme responsible for the formation of N-desalkylquetiapine is CYP3A4. This active metabolite is further metabolized by CYP2D6 and CYP3A4.

Quetiapine_Metabolism Quetiapine Quetiapine N_Oxide This compound (Inactive) Quetiapine->N_Oxide Oxidation S_Oxide Quetiapine S-Oxide (Inactive) Quetiapine->S_Oxide CYP3A4 Norquetiapine N-desalkylquetiapine (Norquetiapine) (Active) Quetiapine->Norquetiapine CYP3A4 Hydroxy_Norquetiapine 7-hydroxy-N-desalkylquetiapine Norquetiapine->Hydroxy_Norquetiapine CYP2D6 Sulfoxide_Norquetiapine N-desalkylquetiapine sulfoxide Norquetiapine->Sulfoxide_Norquetiapine CYP3A4 Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Quetiapine_HF Quetiapine Hemifumarate Oxidation Oxidation (e.g., NaIO4 or H2O2) Quetiapine_HF->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product TLC TLC Pure_Product->TLC HPLC_UPLC HPLC / UPLC Pure_Product->HPLC_UPLC MS Mass Spectrometry Pure_Product->MS NMR NMR Spectroscopy Pure_Product->NMR

References

An In-depth Technical Guide to the Synthesis and Characterization of Quetiapine N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Quetiapine, an atypical antipsychotic, undergoes metabolism in the body to form several metabolites, including Quetiapine N-Oxide. This N-oxide is a significant metabolite and impurity that requires careful study and characterization for drug development and quality control purposes. This document provides a comprehensive technical overview of the chemical synthesis and analytical characterization of this compound, presenting detailed experimental protocols, tabulated analytical data, and workflow visualizations to support research and development activities.

Synthesis of this compound

The synthesis of this compound involves the selective oxidation of the tertiary amine in the piperazine ring of the Quetiapine molecule. Several methods have been reported, primarily utilizing different oxidizing agents to achieve this transformation. Below are detailed protocols for common synthetic routes.

Experimental Protocols

Protocol 1: Oxidation using Sodium Periodate

This method achieves selective oxidation of the nitrogen atom in the piperazine ring.[1][2]

  • Preparation of Quetiapine Free Base:

    • Dissolve Quetiapine hemifumarate (22 g, 25 mmol) in a mixture of chloroform (100 mL) and water (100 mL).

    • Adjust the pH to 8 by adding 10% sodium bicarbonate (NaHCO₃) solution (100 mL).[2]

    • Separate the organic layer, wash it twice with deionized water (2 x 100 mL), and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure at a temperature below 50°C to yield Quetiapine free base (residue).[2]

  • N-Oxidation Reaction:

    • Dissolve the obtained Quetiapine residue (9.57 g, 25 mmol) in methanol (200 mL).[1][2]

    • Add sodium periodate (NaIO₄) (1.16 mmol) to the solution at ambient temperature.[1][2]

    • Stir the reaction mixture at the same temperature for 48 hours.[1][2]

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (9:1).[1][2]

  • Work-up and Purification:

    • Quench the reaction by adding sodium thiosulfate (Na₂S₂O₃) (1 g, 6.32 mmol).[1]

    • Concentrate the reaction mass under reduced pressure at a temperature below 50°C.

    • Partition the resulting residue between chloroform (100 mL) and water (100 mL).

    • Separate the organic layer, wash with deionized water (100 mL), dry, and distill off the solvent.[1]

    • Subject the final residue to preparative HPLC for purification to obtain pure this compound.[1]

Protocol 2: Oxidation using m-Chloroperoxybenzoic Acid (MCPBA)

This protocol offers a high-yield synthesis of this compound.

  • N-Oxidation Reaction:

    • To a solution of Quetiapine in methanol (MeOH), add one equivalent of m-chloroperoxybenzoic acid (MCPBA).

    • Maintain the reaction at 23°C for 10 minutes.[3]

    • This method has been reported to yield this compound at 97%.[3]

Protocol 3: Oxidation using Hydrogen Peroxide

This method is also used for the synthesis of this compound, often in the form of its hemifumarate salt.

  • N-Oxidation Reaction:

    • React Quetiapine hemifumarate with hydrogen peroxide (H₂O₂) to synthesize the crude product.[4]

    • Further recrystallization from an ethanol solution can be performed to obtain colorless crystals suitable for analysis.[4]

Synthesis Workflow Visualization

The general workflow for the synthesis of this compound from Quetiapine can be visualized as follows:

Synthesis_Workflow cluster_start Starting Material cluster_process Oxidation Process cluster_product Product Quetiapine Quetiapine Oxidizing_Agent Oxidizing Agent (e.g., NaIO₄, MCPBA, H₂O₂) Quetiapine->Oxidizing_Agent Reaction Quetiapine_N_Oxide This compound Oxidizing_Agent->Quetiapine_N_Oxide Solvent Solvent (e.g., Methanol) Solvent->Oxidizing_Agent

A generalized workflow for the synthesis of this compound.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and characterization of the synthesized this compound.

Data Presentation

The following tables summarize the key physical, spectroscopic, and chromatographic data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Chemical Name2-[2-[4-(Dibenzo[b,f][2][3]thiazepin-11-yl)-1-oxidopiperazin-1-yl]ethoxy]ethanol[5]
Molecular FormulaC₂₁H₂₅N₃O₃S[5][6]
Molecular Weight399.51 g/mol [5][6][7]
CAS Number1076199-40-0[5][6]
AppearanceColorless crystals (recrystallized from ethanol)[4]

Table 2: Spectroscopic Data

TechniqueObserved DataReference
Mass Spectrometry (LC-MS) m/z 400 (M+H)⁺[1]
¹³C NMR Downfield shift of carbons attached to the first position of the piperazine ring to δ 63.85 and 69.42 (from δ 46.7 and 57.8 in Quetiapine).[1]
¹H NMR Spectral data confirms the assigned structure.[1]
Infrared (IR) Data confirms the N-oxide structure.[2]
X-ray Diffraction The piperazine ring adopts a chair conformation with the ethoxyethanol side chain in an equatorial orientation. The central thiazepine ring displays a boat conformation.[4]

Table 3: Chromatographic Data

TechniqueParametersValueReference
TLC Mobile Phase: Chloroform:Methanol (9:1)Rf = 0.6[1]
HPLC Purity>95%[5]
Characterization Workflow Visualization

The logical workflow for the analytical characterization of the synthesized product is depicted below.

Characterization_Workflow cluster_sample Synthesized Product cluster_purification Purification cluster_analysis Analytical Characterization cluster_result Confirmation Crude_Product Crude this compound Purification Preparative HPLC / Recrystallization Crude_Product->Purification MS Mass Spectrometry (LC-MS) Purification->MS Identity NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure IR IR Spectroscopy Purification->IR Functional Groups Chromatography Chromatography (TLC, HPLC) Purification->Chromatography Purity Confirmed_Structure Confirmed Structure & Purity of This compound MS->Confirmed_Structure NMR->Confirmed_Structure IR->Confirmed_Structure Chromatography->Confirmed_Structure

Workflow for the purification and characterization of this compound.

References

In Vitro Formation of Quetiapine N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro formation of Quetiapine N-oxide, a metabolite of the atypical antipsychotic drug quetiapine. Understanding the metabolic pathways, enzymatic contributors, and kinetics of N-oxide formation is essential for a complete characterization of quetiapine's disposition and for anticipating potential drug-drug interactions. This document outlines the key metabolic routes, presents available quantitative data, and provides detailed experimental protocols for studying this specific biotransformation.

Metabolic Pathways of Quetiapine

Quetiapine undergoes extensive hepatic metabolism, primarily through oxidation and dealkylation reactions. While several metabolites have been identified, the major pathways are mediated by the Cytochrome P450 (CYP) superfamily of enzymes.

  • CYP3A4-Mediated Metabolism : In vitro studies using human liver microsomes and recombinant CYP enzymes have established CYP3A4 as the primary enzyme responsible for the overall metabolism of quetiapine.[1][2][3] It catalyzes the formation of the major, inactive metabolite, quetiapine sulfoxide, and the active metabolite, N-desalkylquetiapine (norquetiapine).[4][5][6]

  • CYP2D6-Mediated Metabolism : CYP2D6 also contributes to quetiapine metabolism, although to a lesser extent than CYP3A4. Its main role is in the 7-hydroxylation of quetiapine to form 7-hydroxyquetiapine.[7][8][9]

  • N-Oxide Formation : The N-oxidation of quetiapine's piperazine ring yields this compound. The specific enzymes catalyzing this reaction are less characterized than those for sulfoxidation. It is hypothesized that this pathway involves:

    • Cytochrome P450 Enzymes : CYP3A4, given its broad substrate specificity and primary role in quetiapine metabolism, is a likely contributor.[10]

    • Flavin-Containing Monooxygenases (FMOs) : FMOs are a separate class of microsomal enzymes that specialize in the oxygenation of soft, nucleophilic heteroatoms like nitrogen and sulfur.[11][12] They are known to catalyze the N-oxidation of numerous xenobiotics and may play a significant role in the formation of this compound, although direct evidence is limited.[10][13]

The primary metabolic pathways for quetiapine are illustrated below.

Quetiapine_Metabolism cluster_enzymes Quetiapine Quetiapine N_Oxide This compound Quetiapine->N_Oxide Quetiapine:e->N_Oxide:w N-oxidation S_Oxide Quetiapine Sulfoxide (Major, Inactive) Quetiapine->S_Oxide Quetiapine:e->S_Oxide:w Sulfoxidation Norquetiapine N-desalkylquetiapine (Active) Quetiapine->Norquetiapine Quetiapine:e->Norquetiapine:w N-dealkylation Hydroxyquetiapine 7-hydroxyquetiapine (Active) Quetiapine->Hydroxyquetiapine Quetiapine:e->Hydroxyquetiapine:w Hydroxylation Enzyme_CYP3A4 CYP3A4 Enzyme_CYP3A4->S_Oxide Enzyme_CYP3A4->Norquetiapine Enzyme_CYP2D6 CYP2D6 Enzyme_CYP2D6->Hydroxyquetiapine Enzyme_FMO_CYP FMOs, CYP3A4 (?) Enzyme_FMO_CYP->N_Oxide

Fig 1. Primary metabolic pathways of quetiapine.

Quantitative Data: In Vitro Reaction Kinetics

Quantitative kinetic data specifically for the formation of this compound is not extensively reported in the literature. However, kinetic parameters for the overall metabolism of quetiapine have been determined in human liver microsomes (HLM) and rat liver microsomes (RLM). This data provides a baseline for understanding the drug's interaction with metabolic enzymes.

MatrixApparent Km (μM)Reference
Human Liver Microsomes (HLM)50.80[14]
Rat Liver Microsomes (RLM)48.79[14]
Table 1. Apparent Michaelis-Menten constant (Km) for overall quetiapine metabolism.

Experimental Protocols

To investigate the in vitro formation of this compound, a series of experiments using human liver microsomes (HLM) can be conducted. The general workflow is depicted below, followed by detailed protocols.

Workflow prep Prepare Incubation Mix (Buffer, Microsomes, Quetiapine) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate at 37°C (Time Course) initiate->incubate terminate Terminate Reaction (Add ice-cold Acetonitrile) incubate->terminate process Process Sample (Centrifuge to pellet protein) terminate->process analyze Analyze Supernatant (LC-MS/MS) process->analyze data Data Analysis (Quantify N-Oxide formation) analyze->data

Fig 2. General workflow for an in vitro metabolism experiment.
Protocol 1: Determination of this compound Formation in Human Liver Microsomes

This protocol outlines the basic procedure to measure the formation of this compound from quetiapine in a pool of human liver microsomes.

Materials:

  • Quetiapine

  • This compound (as an analytical standard)

  • Pooled Human Liver Microsomes (HLM), e.g., 20 mg/mL stock

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH (regenerating system or stock solution)

  • Ice-cold Acetonitrile with an internal standard (e.g., promazine)[4]

  • Purified water

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare Reagents : Prepare a stock solution of quetiapine in a suitable solvent (e.g., methanol or DMSO, ensuring the final concentration in the incubation is <0.5%). Prepare working solutions of NADPH.

  • Set up Incubation : In a microcentrifuge tube, combine the following on ice to a final volume of 200 µL:

    • Phosphate Buffer (pH 7.4)

    • Human Liver Microsomes (final concentration 0.3 - 0.5 mg/mL)[15][16]

    • Quetiapine (final concentration ranging from 1-200 µM to determine kinetics)[16]

  • Pre-incubation : Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to bring it to temperature.

  • Initiate Reaction : Start the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).[16] Include negative controls without NADPH to account for non-enzymatic degradation.

  • Incubation : Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). Linearity with time and protein concentration should be established in preliminary experiments.[17]

  • Terminate Reaction : Stop the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing an appropriate internal standard.

  • Sample Processing : Vortex the tube and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated microsomal protein.[17]

  • Analysis : Transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method.

Analytical Method (LC-MS/MS):

  • Instrumentation : A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Detection : Use Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.

    • Quetiapine transition : m/z 384 -> 253[16]

    • This compound transition : To be determined using the analytical standard.

  • Quantification : Create a standard curve using the this compound analytical standard to quantify the amount of metabolite formed.

Protocol 2: Differentiating CYP and FMO Contributions

To investigate the relative contributions of CYP and FMO enzymes, the above protocol can be modified with selective inhibitors or conditions.

Approach A: Selective Chemical Inhibition

  • CYP3A4 Inhibition : Pre-incubate the microsomal mixture with a selective CYP3A4 inhibitor, such as ketoconazole (1 µM), for 5-10 minutes before adding quetiapine.[6] A significant reduction in N-oxide formation compared to the control would suggest CYP3A4 involvement.

  • Broad CYP Inhibition : Use a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) to assess the overall contribution of CYPs.

Approach B: Differentiating FMOs

  • Heat Inactivation : FMOs are generally more heat-labile than CYPs. Pre-heating the microsomal preparation at 50°C for a few minutes prior to the assay can selectively inactivate FMOs while largely preserving CYP activity. A reduction in metabolite formation after heat treatment would implicate FMOs.

  • Cofactor Requirements : While both enzyme systems use NADPH, FMOs do not require cytochrome P450 reductase. Studies with reconstituted enzyme systems can provide definitive answers but are more complex.

By comparing the rate of this compound formation under these different conditions, researchers can elucidate the primary enzymatic pathways responsible for this specific metabolic transformation.

References

Pharmacological Activity of Quetiapine N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quetiapine, an atypical antipsychotic, undergoes extensive metabolism, leading to various derivatives. Among these, Quetiapine N-Oxide is a recognized metabolite. This technical guide provides a comprehensive overview of the known information regarding the pharmacological activity of this compound. It has been observed that while extensive research has been conducted on quetiapine and its primary active metabolite, norquetiapine (N-desalkylquetiapine), there is a notable scarcity of publicly available data specifically characterizing the pharmacological profile of this compound. This document summarizes the available information on this compound, provides comparative pharmacological data for quetiapine and norquetiapine, and details the experimental protocols that would be essential for a thorough pharmacological evaluation of this compound.

Introduction

Quetiapine is a widely prescribed atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Its therapeutic effects are attributed to its interactions with a range of neurotransmitter receptors.[3] Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme involved.[4] This metabolism results in the formation of several metabolites, including the pharmacologically active N-desalkylquetiapine (norquetiapine) and other oxidized derivatives such as this compound and Quetiapine S-Oxide.[4][5]

While the pharmacological actions of quetiapine and norquetiapine have been well-documented, contributing to the overall clinical profile of the parent drug, the specific pharmacological activity of this compound remains largely uncharacterized in publicly accessible literature.[6] Understanding the activity of all major metabolites is crucial for a complete comprehension of a drug's efficacy, safety, and potential for drug-drug interactions. This guide aims to collate the existing, albeit limited, information on this compound and to provide a framework for its further pharmacological investigation.

Metabolism of Quetiapine

Quetiapine undergoes several metabolic transformations, including sulfoxidation, N-dealkylation, and oxidation. The formation of this compound occurs through the oxidation of the nitrogen atom in the piperazine ring.[5]

Quetiapine Quetiapine Norquetiapine N-desalkylquetiapine (Norquetiapine) Quetiapine->Norquetiapine CYP3A4 Quetiapine_N_Oxide This compound Quetiapine->Quetiapine_N_Oxide Oxidation Quetiapine_S_Oxide Quetiapine S-Oxide Quetiapine->Quetiapine_S_Oxide Sulfoxidation Other_Metabolites Other Metabolites Quetiapine->Other_Metabolites

Metabolic Pathways of Quetiapine.

Pharmacological Profile of Quetiapine and its Metabolites

A significant body of research has been dedicated to elucidating the receptor binding affinities and functional activities of quetiapine and its major active metabolite, norquetiapine. In contrast, there is a conspicuous absence of such data for this compound in the scientific literature. One study has investigated the oxidant properties of several benzepine N-oxides, including this compound, in chemical reactions, but these findings do not directly inform on its pharmacological activity at specific biological targets.[7]

The following tables summarize the receptor binding affinities for quetiapine and norquetiapine to provide a comparative context.

Table 1: Receptor Binding Affinities (Ki, nM) of Quetiapine and Norquetiapine
ReceptorQuetiapine (Ki, nM)Norquetiapine (Ki, nM)
Dopamine D2245196
Serotonin 5-HT1A43245
Serotonin 5-HT2A10048
Serotonin 5-HT2C2502107
Serotonin 5-HT730776
Histamine H1113.5
Adrenergic α122144
Adrenergic α23630237
Norepinephrine Transporter (NET)>10,00058
Muscarinic M1-39
Muscarinic M3-23
Muscarinic M5-23

Data compiled from multiple sources.[8][9] Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols for Pharmacological Characterization

To ascertain the pharmacological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key assays.

In Vitro Metabolism Assay Using Human Liver Microsomes

This assay is designed to determine the metabolic stability of a compound when exposed to liver enzymes.

Objective: To evaluate the rate of metabolism of this compound in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • This compound

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Thaw human liver microsomes at 37°C.

  • Prepare a reaction mixture containing phosphate buffer, MgCl2, and the NADPH regenerating system.

  • Add the microsomal solution to the reaction mixture.

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction in the aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • The rate of disappearance of the parent compound is used to calculate metabolic stability parameters such as half-life and intrinsic clearance.[10][11][12][13][14]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Quetiapine N-Oxide Stock initiate_reaction Initiate Reaction at 37°C prep_stock->initiate_reaction prep_microsomes Prepare Microsome Reaction Mixture prep_microsomes->initiate_reaction time_points Collect Aliquots at Time Points (0-60 min) initiate_reaction->time_points terminate_reaction Terminate Reaction with Acetonitrile + Internal Std time_points->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate Metabolic Stability lcms->calculate

Workflow for In Vitro Metabolism Assay.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors (e.g., dopamine, serotonin, histamine, adrenergic, and muscarinic receptors).

Materials:

  • Membrane preparations from cells expressing the target receptor

  • A specific radioligand for the target receptor (e.g., [3H]spiperone for D2 receptors)

  • This compound

  • A non-labeled competing ligand for determining non-specific binding

  • Assay buffer (e.g., Tris-HCl with appropriate salts)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of a competing ligand (for non-specific binding), or a concentration from the serial dilution of this compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Dry the filter plate.

  • Add scintillation cocktail to each well.

  • Count the radioactivity in each well using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[15][16][17][18]

cluster_setup Assay Setup cluster_binding Binding and Separation cluster_detection Detection and Analysis prepare_reagents Prepare Reagents: Receptor Membranes, Radioligand, Test Compound plate_assay Plate Assay Components in 96-well Plate prepare_reagents->plate_assay incubate Incubate to Reach Equilibrium plate_assay->incubate filter_wash Filter and Wash to Separate Bound Ligand incubate->filter_wash add_scintillant Add Scintillation Cocktail filter_wash->add_scintillant count_radioactivity Count Radioactivity add_scintillant->count_radioactivity calculate_ki Calculate Ki from IC50 count_radioactivity->calculate_ki

Workflow for Radioligand Receptor Binding Assay.

In Vivo Behavioral Assay: Mouse Forced Swim Test

This is a common preclinical model used to assess antidepressant-like activity.

Objective: To evaluate the potential antidepressant-like effects of this compound in mice.

Materials:

  • Male mice (e.g., C57BL/6)

  • This compound

  • Vehicle control (e.g., saline)

  • Positive control (e.g., a known antidepressant like imipramine)

  • Cylindrical glass beakers (e.g., 25 cm high, 10 cm diameter)

  • Water bath to maintain water temperature

  • Video recording equipment

Procedure:

  • Administer this compound, vehicle, or a positive control to different groups of mice at a set time before the test (e.g., 30-60 minutes).

  • Fill the beakers with water (23-25°C) to a depth where the mice cannot touch the bottom with their hind paws or tail.

  • Gently place each mouse into a beaker.

  • Record the behavior of each mouse for a 6-minute session.

  • After the session, remove the mice, dry them, and return them to their home cages.

  • A trained observer, blind to the treatment conditions, scores the last 4 minutes of the video recordings for the duration of immobility (floating without struggling).

  • A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.[19][20][21][22][23]

Signaling Pathways

Given the lack of data on the pharmacological activity of this compound, it is not possible to depict specific signaling pathways that it may modulate. For reference, the therapeutic effects of quetiapine and norquetiapine are thought to be mediated through their interactions with dopaminergic and serotonergic signaling pathways. For instance, antagonism at D2 receptors in the mesolimbic pathway is associated with antipsychotic effects, while partial agonism at 5-HT1A receptors and inhibition of the norepinephrine transporter by norquetiapine are believed to contribute to antidepressant and anxiolytic actions.[24]

Conclusion

This compound is a known metabolite of quetiapine, yet its pharmacological activity remains a significant knowledge gap in the scientific literature. While the parent compound and its major active metabolite, norquetiapine, have been extensively studied, there is a pressing need for the characterization of this compound to fully understand the overall pharmacological profile of quetiapine. The experimental protocols detailed in this guide provide a clear path for researchers to undertake such an investigation. A thorough evaluation of the receptor binding affinities, functional activities, and in vivo effects of this compound will provide valuable insights for drug development professionals and enhance our understanding of the clinical pharmacology of quetiapine.

References

Quetiapine N-Oxide: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An introduction to Quetiapine N-Oxide, a significant impurity of the atypical antipsychotic drug quetiapine, this guide provides a comprehensive overview of its formation, synthesis, characterization, and regulatory considerations.

Quetiapine, an atypical antipsychotic medication, is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. As with any pharmaceutical compound, the presence of impurities in the drug substance and final drug product is a critical quality attribute that must be carefully controlled to ensure safety and efficacy. One of the principal degradation impurities of quetiapine is this compound. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, formation pathways, analytical methodologies, and regulatory landscape of this specific impurity.

Chemical and Physical Properties

This compound, chemically named 2-[2-[4-(Dibenzo[b,f][1][2]thiazepin-11-yl)-1-oxidopiperazin-1-yl]ethoxy]ethanol, is an oxidation product of quetiapine. The N-oxidation occurs at the nitrogen atom of the piperazine ring.

PropertyValueReference
Chemical Name 2-[2-[4-(Dibenzo[b,f][1][2]thiazepin-11-yl)-1-oxidopiperazin-1-yl]ethoxy]ethanol[3][4]
Synonyms Quetiapine EP Impurity H, Quetiapine Fumarate Impurity H[2]
CAS Number 1076199-40-0[5]
Molecular Formula C₂₁H₂₅N₃O₃S[5]
Molecular Weight 399.51 g/mol [5]
Appearance Not explicitly stated in reviewed literature, but likely a solid.
Solubility Not explicitly stated in reviewed literature.

Formation and Synthesis

This compound is primarily formed through the oxidative degradation of quetiapine. Forced degradation studies have consistently demonstrated that quetiapine is susceptible to oxidation, leading to the formation of both this compound and Quetiapine S-Oxide.[3][6]

Formation Pathway

The formation of this compound involves the oxidation of the tertiary amine in the piperazine ring of the quetiapine molecule. This can occur under various oxidative stress conditions.

Quetiapine Quetiapine Quetiapine_N_Oxide This compound Quetiapine->Quetiapine_N_Oxide Oxidation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Quetiapine_N_Oxide cluster_prep Sample Preparation cluster_analysis Analysis Prep_Quetiapine Prepare Quetiapine Solution Add_Oxidant Add Oxidizing Agent (e.g., H₂O₂) Prep_Quetiapine->Add_Oxidant Incubate Incubate under Controlled Conditions Add_Oxidant->Incubate HPLC_Analysis HPLC/UPLC Analysis Incubate->HPLC_Analysis Data_Analysis Identify and Quantify This compound HPLC_Analysis->Data_Analysis Quetiapine_API Quetiapine API Quetiapine_N_Oxide This compound (Impurity) Quetiapine_API->Quetiapine_N_Oxide Formation during storage/synthesis Quetiapine_DP Quetiapine Drug Product Quetiapine_DP->Quetiapine_N_Oxide Formation during formulation/storage Regulatory_Control Regulatory Control Quetiapine_N_Oxide->Regulatory_Control Subject to

References

Discovery and Initial Isolation of Quetiapine N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] During its development and subsequent stability testing, various related substances and degradation products have been identified. Among these is Quetiapine N-Oxide, a principal oxidation product formed from the quetiapine molecule.[2] This technical guide provides a comprehensive overview of the discovery, initial isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and process visualizations.

Discovery

The initial identification of this compound occurred during stability studies of quetiapine hemifumarate.[2] When analyzing batches of the drug for purity using ion-pair reversed-phase high-performance liquid chromatography (HPLC), two previously unknown compounds were detected at levels of approximately 0.1%.[2] Regulatory guidelines from the International Conference on Harmonisation (ICH) necessitate the identification and characterization of any impurity present at or above this level.[2] This requirement prompted a thorough investigation to determine the structure of these new entities.

LC-MS analysis of the isolated impurities revealed that both compounds had a mass-to-charge ratio (m/z) of 400 (M+H), which is 16 units higher than that of quetiapine (m/z 383).[3] This mass difference suggested the addition of a single oxygen atom, pointing towards oxidation as the degradation pathway.[3] Subsequent spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, definitively identified one of these impurities as 2-[2-(4-dibenzo[b,f][1][3]thiazepin-11-yl-piperazin-1-yl-1-oxide)ethoxy]ethanol, now known as this compound.[2] The other identified oxidation product was Quetiapine S-Oxide.[2]

Experimental Protocols

The following sections detail the methodologies employed in the initial synthesis, isolation, and characterization of this compound.

Synthesis of this compound

The targeted synthesis of this compound was undertaken to confirm its structure and to generate a reference standard.[2] The selective oxidation of the piperazine nitrogen was achieved using sodium periodate.[3]

Procedure:

  • Preparation of Quetiapine Base: Quetiapine hemifumarate (22 g, 25 mmol) was dissolved in a mixture of chloroform (100 mL) and water (100 mL). The pH was adjusted to 8 with a 10% sodium bicarbonate solution (100 mL). The organic layer was separated, washed twice with demineralized water (2 x 100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure at a temperature below 50°C to yield quetiapine base (9.57 g, 25 mmol).[3]

  • Oxidation: The resulting quetiapine residue was dissolved in methanol (200 mL). Sodium periodate (1.16 mmol) was then added at ambient temperature.[3]

  • Reaction Monitoring: The reaction mixture was stirred at the same temperature for 48 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).[3]

  • Work-up and Isolation: The resulting slurry was filtered to remove inorganic materials. The filtrate was concentrated under reduced pressure at a temperature below 50°C. Acetonitrile (100 mL) was added to the residue while stirring, and the resulting separated solid was collected by filtration to yield crude this compound.[3]

Isolation by Preparative HPLC

For initial characterization, this compound was isolated from stability-tested samples of quetiapine hemifumarate using normal-phase preparative HPLC.[2]

Characterization Techniques
  • Thin-Layer Chromatography (TLC): TLC was performed on silica gel 60 F254 precoated plates. Spots were visualized under UV light.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker 300 MHz Advance NMR spectrometer.[3]

  • Mass Spectrometry (MS): Mass spectra were obtained using an Agilent 1100 Series LC-MSD-TRAP-SL system.[3]

  • Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin Elmer Spectrum FT-IR Spectrometer using a 1% potassium bromide pellet.[3]

Data Presentation

The following tables summarize the key quantitative data from the characterization of this compound.

Table 1: Physicochemical and Chromatographic Data

PropertyValueReference
Molecular Formula C₂₁H₂₅N₃O₃S[4]
Molecular Weight 399.51 g/mol [4]
CAS Number 1076199-40-0[4]
TLC Rf Value 0.6 (in Chloroform:Methanol 9:1)[2]
Mass Spec (M+H)+ m/z 400[2]

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

NucleusQuetiapine (Reference Shifts, δ ppm)This compound (Shifts, δ ppm)Key ObservationsReference
¹H NMR Aromatic region: ~6.9-7.59Aromatic region: UnchangedIndicates neither the sulfur nor the nitrogen of the dibenzothiazepine moiety is oxidized.[3]
Aliphatic region: ~2.50-2.54 (6H, piperazine methylenes)Aliphatic region: Downfield shift to 3.01-3.97Protons of the three methylene groups attached to the first position of the piperazine ring are downfield shifted to 3.35-3.68.[3]
¹³C NMR Piperazine carbons: 46.7 and 57.8Piperazine carbons: Downfield shift to 63.85 and 69.42The three carbons attached to the first position of the piperazine ring are significantly downfield shifted.[2]

Visualizations

Metabolic Pathway of Quetiapine to this compound

Quetiapine undergoes metabolism in the body, primarily through sulfoxidation and oxidation.[1] The formation of this compound is a result of the oxidation of the piperazine nitrogen atom.

Quetiapine Quetiapine N_Oxide This compound Quetiapine->N_Oxide Oxidation (e.g., via CYP3A4)

Caption: Metabolic oxidation of Quetiapine to this compound.

Synthesis and Isolation Workflow

The following diagram illustrates the workflow for the laboratory synthesis and purification of this compound.

cluster_synthesis Synthesis cluster_isolation Isolation start Quetiapine Hemifumarate step1 Basification (pH 8) & Extraction start->step1 step2 Oxidation with Sodium Periodate in Methanol step1->step2 step3 Stir for 48h at RT step2->step3 end_synthesis Crude Reaction Mixture step3->end_synthesis step4 Filtration end_synthesis->step4 Transfer step5 Concentration step4->step5 step6 Precipitation with Acetonitrile step5->step6 step7 Filtration step6->step7 end_product Purified this compound step7->end_product

Caption: Workflow for the synthesis and isolation of this compound.

References

Physicochemical Properties of Quetiapine N-Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine, an atypical antipsychotic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, Quetiapine N-Oxide is a notable product of oxidative metabolism. A thorough understanding of the physicochemical properties of this metabolite is crucial for a comprehensive assessment of the parent drug's pharmacokinetics, disposition, and potential for drug-drug interactions. This technical guide provides a consolidated overview of the known physicochemical characteristics of this compound, details relevant experimental protocols, and visualizes the metabolic pathway leading to its formation.

Core Physicochemical Properties

Quantitative experimental data for several key physicochemical properties of this compound are not extensively reported in publicly available literature. The following tables summarize the available data for this compound and, for comparative purposes, its parent compound, Quetiapine.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Chemical Name 2-[2-(4-dibenzo[b,f][1][2]thiazepin-11-yl-1-oxido-1-piperazinyl)ethoxy]ethanol[3][4]
Molecular Formula C21H25N3O3S[3][4]
Molecular Weight 399.51 g/mol [3][4]
CAS Number 1076199-40-0[3][4]
Appearance Tan to Pale Orange Solid[5]
Melting Point >96°C (decomposes)[6]
Storage Temperature -10 to -25°C

Table 2: Physicochemical Properties of Quetiapine (Parent Compound) for Comparison

PropertyValueSource
Molecular Formula C21H25N3O2S[7]
Molecular Weight 383.51 g/mol
Melting Point 174-176 °C[7]
Aqueous Solubility 49.4 µg/mL (at pH 7.4)[7]
LogP 2.81[7]
pKa 2.78, 7.46[7]

Metabolic Pathway and Formation

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[8][9] The formation of this compound is a result of the oxidation of the piperazine nitrogen atom. While multiple CYP enzymes are involved in the overall metabolism of quetiapine, CYP3A4 is identified as a key enzyme in its metabolic clearance.[10]

The metabolic conversion of Quetiapine to this compound can be visualized as follows:

G Metabolic Pathway of Quetiapine to this compound Quetiapine Quetiapine Quetiapine_N_Oxide This compound Quetiapine->Quetiapine_N_Oxide N-Oxidation CYP3A4 CYP3A4 CYP3A4->Quetiapine_N_Oxide

Quetiapine Metabolism to N-Oxide

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not available in a single source. However, methods for its synthesis, characterization, and analysis as a degradation product of Quetiapine have been described.

Synthesis and Characterization of this compound

Mittapelli et al. (2010) describe a method for the synthesis and characterization of this compound.[11]

Synthesis Workflow:

G Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization A Quetiapine Hemifumarate in Chloroform/Water B Adjust pH to 8 with 10% NaHCO3 A->B C Separate and Dry Organic Layer B->C D Dissolve Residue in Methanol C->D E Add Sodium Periodate D->E F Stir at Ambient Temperature for 48h E->F G Filter and Concentrate F->G H Isolate this compound G->H I TLC (Chloroform:Methanol 9:1) H->I J 1H NMR H->J K 13C NMR H->K L Mass Spectrometry H->L

Synthesis and Characterization Workflow

Detailed Methodology:

  • Preparation of Quetiapine Base: Quetiapine hemifumarate is dissolved in a mixture of chloroform and water. The pH is adjusted to 8 with a 10% sodium bicarbonate solution to obtain the free base. The organic layer is then separated, washed with deionized water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[11]

  • N-Oxidation: The resulting quetiapine residue is dissolved in methanol. Sodium periodate is added at ambient temperature, and the reaction mixture is stirred for 48 hours.[11]

  • Isolation and Purification: The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform and methanol (9:1 v/v). After the reaction is complete, the inorganic materials are filtered off, and the filtrate is concentrated. The crude product can be further purified, for example, by preparative high-performance liquid chromatography (HPLC).[11]

  • Characterization: The structure of the synthesized this compound is confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Forced Degradation Studies for this compound Formation

Forced degradation studies of Quetiapine under oxidative conditions can be used to generate this compound.[12]

Experimental Workflow:

G Forced Degradation Workflow A Prepare Quetiapine Solution B Stress Conditions A->B C Oxidative Stress (e.g., 30% H2O2, 60°C, 1h) B->C Example D Analysis by RP-UPLC C->D E Identification of Degradation Products (including this compound) D->E

Forced Degradation Experimental Flow

Detailed Methodology:

  • Sample Preparation: A solution of Quetiapine is prepared in a suitable diluent.

  • Stress Conditions: The solution is subjected to oxidative stress. A common condition involves treating the drug solution with 30% hydrogen peroxide at an elevated temperature (e.g., 60°C) for a specified period (e.g., 1 hour).[12]

  • Analysis: The stressed sample is then analyzed using a stability-indicating chromatographic method, such as reverse-phase ultra-performance liquid chromatography (RP-UPLC).[12]

  • Detection and Identification: The degradation products are separated and detected, typically using a UV detector. The identity of the peaks, including this compound, can be confirmed by comparing their retention times with those of reference standards and by using mass spectrometry for mass-to-charge ratio determination.[12]

Stability

This compound is known to be a product of the oxidative degradation of Quetiapine.[12] Studies on the forced degradation of Quetiapine have shown that significant degradation occurs under oxidative conditions, leading to the formation of both N-Oxide and S-Oxide derivatives.[12] This indicates that while Quetiapine itself is susceptible to oxidation, the N-Oxide, once formed, may also be subject to further degradation under harsh conditions. Detailed stability studies specifically on isolated this compound are not extensively documented in the reviewed literature.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While fundamental properties such as molecular weight and formula are well-established, there is a notable lack of experimentally determined data for key parameters like aqueous solubility, pKa, and logP. The provided experimental protocols for synthesis and forced degradation offer valuable methodologies for researchers working with this metabolite. The visualization of the metabolic pathway highlights the central role of CYP-mediated oxidation in its formation. Further research is warranted to fully characterize the physicochemical profile of this compound to better understand its contribution to the overall pharmacology and toxicology of Quetiapine.

References

An In-Depth Technical Guide to the Solubility and Stability Profile of Quetiapine N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Quetiapine N-oxide, a primary metabolite and degradation product of the atypical antipsychotic drug Quetiapine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and formulation studies.

Introduction

Quetiapine is widely prescribed for the treatment of various psychiatric disorders. Its metabolism is extensive, with this compound being a significant product of oxidative pathways.[1] Understanding the physicochemical properties of this metabolite, particularly its solubility and stability, is crucial for comprehending the overall disposition of Quetiapine in the body and for the development of stable pharmaceutical formulations. This guide synthesizes the currently available data on the solubility and stability of this compound, details relevant experimental protocols, and provides a visual representation of its metabolic pathway.

Solubility Profile of this compound

Precise quantitative aqueous solubility data for this compound is not extensively available in publicly accessible literature. However, qualitative descriptions and data for the parent compound provide some context.

Qualitative Solubility:

Published information indicates that this compound is slightly soluble in several organic solvents.[2][3]

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSlightly Soluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble (with sonication)
MethanolSlightly Soluble (with sonication)

Context from Parent Compound (Quetiapine):

The parent drug, Quetiapine, exhibits pH-dependent solubility. It is a weak base and is more soluble in acidic conditions.[4] At pH 7.4, the aqueous solubility of Quetiapine has been reported to be 49.4 µg/mL.[5] While this does not directly translate to the N-oxide, it provides a baseline for the physicochemical properties of the core molecular structure.

Stability Profile of this compound

This compound is a known degradation product of Quetiapine, primarily formed under oxidative stress.[6] Limited quantitative data exists for the stability of isolated this compound. The following data is derived from forced degradation studies of the parent compound, Quetiapine.

Forced Degradation Studies:

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[7] These studies involve subjecting the drug to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis.

Table 2: Quantitative Stability Data for Quetiapine Degradation to N-Oxide

Stress ConditionDegradation of QuetiapineFormation of this compoundReference
30% Hydrogen Peroxide (H₂O₂), 60°C, 1 hourSignificant degradation4.25%[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of solubility and stability. The following sections outline standard experimental protocols relevant to the study of this compound.

Solubility Determination

4.1.1. Kinetic Solubility Assay:

This high-throughput method is used for the early assessment of solubility.[9]

  • Workflow for Kinetic Solubility Assay

    G A Prepare Stock Solution (in DMSO) B Dispense into Microplate A->B C Add Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate & Shake (e.g., 1-2 hours) C->D E Measure Turbidity (Nephelometry) D->E Method 1 F Filter & Measure UV/Vis (Spectrophotometry) D->F Method 2 G Data Analysis: Calculate Solubility E->G F->G

    A typical workflow for determining kinetic solubility.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Plate Preparation: Dispense the stock solution into a 96-well microplate.

  • Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration.

  • Incubation: Incubate the plate with shaking for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Detection:

    • Nephelometry: Measure the light scattering caused by any precipitate to determine the point of insolubility.

    • UV/Vis Spectroscopy: Filter the samples to remove any precipitate and measure the absorbance of the supernatant at the compound's λmax.

  • Data Analysis: Calculate the solubility based on a standard curve.

4.1.2. Thermodynamic (Equilibrium) Solubility Assay:

This method determines the solubility of a compound at equilibrium and is considered the "gold standard".

  • Workflow for Thermodynamic Solubility Assay

    G A Add Excess Solid Compound to Buffer B Equilibrate (e.g., 24-48 hours with agitation) A->B C Separate Solid and Liquid (Centrifugation/Filtration) B->C D Quantify Concentration in Supernatant (e.g., HPLC-UV) C->D E Determine Equilibrium Solubility D->E

    A typical workflow for determining thermodynamic solubility.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values.

  • Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment (Forced Degradation)

Forced degradation studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[7]

  • Forced Degradation Study Workflow

    G cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) A->Analysis B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->Analysis C Oxidative (e.g., 3-30% H₂O₂, RT) C->Analysis D Thermal (e.g., 60-80°C) D->Analysis E Photolytic (ICH Q1B light exposure) E->Analysis Start This compound (in solution or solid state) Start->A Start->B Start->C Start->D Start->E End Identify & Quantify Degradants Analysis->End

    A general workflow for conducting forced degradation studies.

Protocols:

  • Acid and Base Hydrolysis: Dissolve this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heat at elevated temperatures (e.g., 60-80°C).

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature or elevated temperatures.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C).

  • Photostability: Expose the solid or solution form of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Metabolic Pathway of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[10] The formation of this compound is a key oxidative pathway.

  • Metabolic Pathway of Quetiapine

    G Quetiapine Quetiapine N_Oxide This compound Quetiapine->N_Oxide CYP3A4 S_Oxide Quetiapine Sulfoxide Quetiapine->S_Oxide CYP3A4 Norquetiapine Norquetiapine (N-desalkylquetiapine) Quetiapine->Norquetiapine CYP3A4 Hydroxy_Quetiapine 7-Hydroxyquetiapine Quetiapine->Hydroxy_Quetiapine CYP2D6 Carboxylic_Acid Quetiapine Carboxylic Acid Quetiapine->Carboxylic_Acid Oxidation Norquetiapine_S_Oxide Norquetiapine Sulfoxide Norquetiapine->Norquetiapine_S_Oxide CYP3A4 Hydroxy_Norquetiapine 7-Hydroxy- norquetiapine Norquetiapine->Hydroxy_Norquetiapine CYP2D6

    Major metabolic pathways of Quetiapine.

This diagram illustrates the primary metabolic transformations of Quetiapine, highlighting the formation of this compound and other key metabolites through the action of cytochrome P450 enzymes.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While qualitative solubility data and a quantitative data point from a forced degradation study of the parent compound are presented, there is a clear need for more comprehensive, quantitative studies on the isolated this compound to fully characterize its physicochemical profile. The provided experimental protocols offer a framework for conducting such studies, which are essential for a complete understanding of Quetiapine's disposition and for the development of robust and stable pharmaceutical products. The visualization of the metabolic pathway provides a clear overview of the biotransformation of Quetiapine. This guide serves as a foundational resource for scientists and researchers, encouraging further investigation into the properties of this important metabolite.

References

Methodological & Application

Synthesis of Quetiapine N-Oxide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Quetiapine N-oxide, a primary metabolite and significant impurity of the atypical antipsychotic drug Quetiapine. The synthesis involves the selective oxidation of the tertiary nitrogen atom on the piperazine ring of Quetiapine. This application note outlines a well-documented method utilizing sodium periodate as the oxidizing agent in a methanol solvent system. The protocol includes step-by-step instructions for the reaction, work-up, and purification, as well as analytical characterization of the final product. This guide is intended to assist researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical sciences in the reliable preparation of this compound for use as a reference standard or for further pharmacological investigation.

Introduction

Quetiapine is a widely prescribed atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. During its metabolism in vivo, and as a potential degradation product in pharmaceutical formulations, Quetiapine can undergo oxidation at two principal sites: the sulfur atom of the dibenzothiazepine ring system to form Quetiapine S-oxide, and the tertiary nitrogen of the piperazine ring to yield this compound.[1][2] The presence and quantification of these impurities are critical for quality control and regulatory compliance. Therefore, the availability of pure reference standards for these metabolites is essential. This protocol details a selective and efficient method for the synthesis of this compound from Quetiapine.

Chemical Reaction

cluster_0 Reaction Scheme Quetiapine Quetiapine reagents + NaIO4 (Sodium Periodate) Methanol, Ambient Temp. Quetiapine_N_Oxide This compound

Caption: Chemical transformation of Quetiapine to this compound.

Experimental Protocol

This protocol is adapted from the method described by Mittapelli et al. (2010).[1][2]

Materials and Reagents
  • Quetiapine Hemifumarate

  • Chloroform

  • Deionized Water

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol

  • Sodium Periodate (NaIO₄)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Silica Gel 60 F₂₅₄ TLC plates

  • Mobile Phase for TLC: Chloroform:Methanol (9:1)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (for purification)

  • Analytical instruments for characterization (e.g., NMR, Mass Spectrometer, IR Spectrometer)

Procedure

Step 1: Preparation of Quetiapine Free Base

  • Dissolve 22 g (25 mmol) of Quetiapine hemifumarate in a mixture of 100 mL of chloroform and 100 mL of water in a suitable round-bottom flask.

  • While stirring, add 100 mL of 10% sodium bicarbonate solution to adjust the pH to approximately 8.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer twice with 100 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the dried organic layer under reduced pressure at a temperature below 50°C to obtain Quetiapine free base as a residue.

Step 2: N-Oxidation Reaction

  • Dissolve the obtained Quetiapine residue (approximately 9.57 g, 25 mmol) in 200 mL of methanol in a round-bottom flask.

  • Add sodium periodate (1.16 mmol) to the solution at ambient temperature.

  • Stir the reaction mixture at ambient temperature for 48 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1). The Rf value for this compound is approximately 0.6.[1]

Step 3: Work-up and Isolation

  • Upon completion of the reaction, quench the reaction by adding 1 g (6.32 mmol) of sodium thiosulfate to the reaction mixture.

  • Concentrate the reaction mass under reduced pressure at a temperature below 50°C.

  • Partition the resulting residue between 100 mL of chloroform and 100 mL of water.

  • Separate the organic layer and wash it with 100 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate and then distill off the solvent.

Step 4: Purification

  • The crude residue can be purified by preparative HPLC to yield pure this compound.[1]

  • Alternatively, the product can be purified by slurry washing the separated solid with methanol (2 x 100 mL) and drying at 40°C to isolate this compound as a white solid.[1]

Data Presentation

ParameterQuetiapineThis compoundReference
Molecular Formula C₂₁H₂₅N₃OSC₂₁H₂₅N₃O₂S
Molecular Weight 383.51 g/mol 399.51 g/mol
Mass Spectrum (M+H)⁺ m/z 384m/z 400[1]
TLC Rf Value -~0.6 (Chloroform:Methanol 9:1)[1]

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using various analytical techniques:

  • Mass Spectrometry: The mass spectrum of this compound should display a molecular ion peak at m/z 400 (M+H)⁺, which is 16 units higher than that of Quetiapine, confirming the addition of one oxygen atom.[2]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a downfield shift of the protons on the methylene groups attached to the oxidized nitrogen atom of the piperazine ring.[2]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also show characteristic shifts for the carbons adjacent to the N-oxide functionality.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the various functional groups present in the molecule. The absence of a strong S=O stretching band confirms that oxidation has occurred at the nitrogen and not the sulfur atom.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the synthesized compound.

Workflow Diagram

G Synthesis Workflow for this compound cluster_prep Preparation of Starting Material cluster_reaction Oxidation Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis start Start with Quetiapine Hemifumarate dissolve Dissolve in Chloroform/Water start->dissolve basify Add 10% NaHCO3 (pH 8) dissolve->basify extract Separate Organic Layer basify->extract wash_dry Wash with Water & Dry (Na2SO4) extract->wash_dry concentrate_freebase Concentrate to get Quetiapine Free Base wash_dry->concentrate_freebase dissolve_methanol Dissolve Free Base in Methanol concentrate_freebase->dissolve_methanol add_oxidant Add Sodium Periodate (NaIO4) dissolve_methanol->add_oxidant react Stir at Ambient Temp. for 48h add_oxidant->react monitor Monitor by TLC react->monitor quench Quench with Sodium Thiosulfate monitor->quench concentrate_reaction Concentrate Reaction Mixture quench->concentrate_reaction partition Partition between Chloroform & Water concentrate_reaction->partition extract_workup Separate & Wash Organic Layer partition->extract_workup concentrate_crude Concentrate to get Crude Product extract_workup->concentrate_crude purify Purify by Prep-HPLC or Slurry Wash concentrate_crude->purify analyze Characterize by MS, NMR, IR purify->analyze final_product Pure this compound analyze->final_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Chloroform is a suspected carcinogen and should be handled with care. Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Quetiapine N-Oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a selective and rapid high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Quetiapine N-Oxide in human plasma. This protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and clinical trials.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] It is extensively metabolized in the body, with one of its identified oxidative products being this compound.[3][4] The molecular ion peak for this compound is found at m/z 400 (M+H)+, which is 16 mass units greater than the parent compound, Quetiapine (m/z 384).[3] Accurate quantification of metabolites like this compound is crucial for understanding the complete pharmacokinetic profile, assessing drug-drug interactions, and ensuring the safety and efficacy of Quetiapine. This document provides a comprehensive protocol for its quantification using LC-MS/MS, a technique renowned for its sensitivity and specificity.[2][5]

Principle of the Method

The analytical method involves a simple and efficient protein precipitation step for the extraction of this compound and an internal standard (IS) from human plasma.[5] The processed samples are then injected into a reverse-phase HPLC system for chromatographic separation, followed by detection using a triple quadrupole tandem mass spectrometer. The mass spectrometer operates in the positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of the analyte.

Detailed Experimental Protocols

Materials and Reagents
  • Standards: this compound reference standard (≥98% purity), Quetiapine-d8 (Internal Standard, IS).

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic Acid (LC-MS grade).

  • Reagents: Ammonium Acetate (LC-MS grade), Ultrapure Water.

  • Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.

Instrumentation
  • LC System: A UPLC or HPLC system capable of delivering accurate gradients (e.g., Waters Acquity UPLC, Shimadzu Nexera).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 3000, Waters Xevo TQ-S).[6]

  • Analytical Column: A C18 reverse-phase column, such as a Waters Xbridge C18 (3.5µm, 2.1mm×50mm), is recommended for good separation.[5]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Quetiapine-d8 (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free plasma with the appropriate working standard solutions.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into an HPLC vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.[5]

G Experimental Workflow for Sample Preparation and Analysis A Plasma Sample Collection (50 µL) B Add Internal Standard in Acetonitrile (150 µL) A->B Spiking C Protein Precipitation (Vortex for 30s) B->C Extraction D Centrifugation (13,000 rpm for 10 min) C->D Separation E Transfer Supernatant (100 µL to vial) D->E Collection F LC-MS/MS Injection (5 µL) E->F Analysis G Data Acquisition & Quantification F->G

A high-level overview of the sample preparation and analysis workflow.

Data Presentation and Quantitative Parameters

The following tables summarize the optimized instrumental conditions for the quantification of this compound.

Table 1: Chromatographic Conditions
ParameterCondition
Column Waters Xbridge C18 (3.5µm, 2.1mm x 50mm)[5]
Mobile Phase A 10mM Ammonium Acetate + 0.1% Formic Acid in Water[5]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[5]
Flow Rate 0.4 mL/min[5]
Gradient 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-3.0 min (10% B)
Column Temperature 40°C
Injection Volume 5 µL
Total Run Time 3.0 min
Table 2: Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas (CUR) 8 psi
Collision Gas (CAD) 8 psi
IonSpray Voltage (IS) 3500 V[6]
Temperature (TEM) 400°C[6]
MRM Transitions
This compoundm/z 400.2 → 253.1
Quetiapine (for monitoring)m/z 384.2 → 253.1[5]
Quetiapine-d8 (IS)m/z 392.2 → 257.1
Collision Energy (CE) Optimized for each transition (typically 25-40 eV)
Declustering Potential (DP) Optimized for each transition (typically 40-60 V)

Note: The product ion m/z 253.1 is a stable and common fragment for Quetiapine and is proposed here for this compound based on its conserved core structure.[5][6] All MS parameters should be optimized for the specific instrument in use.

Table 3: Representative Method Validation Summary

The performance of the method should be validated according to regulatory guidelines. The table below shows expected performance characteristics based on similar validated assays for Quetiapine.

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (% Bias)Precision (% RSD)
This compound 0.50.5 - 500Within ±15%≤15%

Data are representative targets. Actual values must be determined during method validation. Linearity, accuracy, and precision are expected to be similar to validated methods for the parent drug, Quetiapine.[5][7]

G Bioanalytical Method Validation Logic cluster_0 Core Performance Characteristics cluster_1 Matrix and Stability Assessment A Selectivity B Linearity & Range A->B C Accuracy & Precision (Intra- & Inter-day) B->C D LLOQ Determination C->D H Fully Validated Method D->H E Matrix Effect F Extraction Recovery E->F G Stability Assessment (Freeze-Thaw, Bench-Top, etc.) G->H

Key components of a comprehensive bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making it highly suitable for supporting pharmacokinetic and clinical studies in drug development. The method should be fully validated according to the appropriate regulatory guidelines before implementation for sample analysis.

References

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Determination of Quetiapine N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3] During its synthesis, storage, and metabolism, various related substances and degradation products can be formed. One of the significant oxidative degradation products is Quetiapine N-Oxide.[4][5] Monitoring and controlling impurities like this compound is a critical aspect of quality control in the pharmaceutical industry to ensure the safety and efficacy of the drug product.

This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of this compound. The method is designed to be simple, accurate, precise, and robust, making it suitable for routine quality control and stability studies.

Physicochemical Properties of this compound:

PropertyValue
Chemical Name2-[2-(4-dibenzo[b,f][1][2]thiazepin-11-yl-1-oxido-1-piperazinyl)ethoxy]ethanol
Molecular FormulaC21H25N3O3S[6]
Molecular Weight399.51 g/mol [7][8]
AppearanceWhite to Light Brown Solid[7]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax SB-Phenyl, 4.6 x 250 mm, 5 µm[4]
Mobile Phase Acetonitrile and 0.02 M Phosphate Buffer (pH 5.5) in a 50:50 (v/v) ratio[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 40°C[9]
Detection Wavelength 254 nm[4]
Run Time Approximately 15 minutes
Preparation of Solutions

2.2.1. Mobile Phase Preparation: Prepare a 0.02 M phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC grade water and adjusting the pH to 5.5 with a suitable base (e.g., dilute potassium hydroxide). Filter the buffer through a 0.45 µm membrane filter. Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase before use.

2.2.2. Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Further dilute this stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., for linearity, accuracy, and precision studies).

2.2.3. Sample Solution Preparation: For the analysis of this compound in a drug substance, accurately weigh about 50 mg of the Quetiapine drug substance into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[9]

Specificity (Forced Degradation Study)

Forced degradation studies were performed on Quetiapine to demonstrate the stability-indicating nature of the method.[1][10] Stress conditions included acid hydrolysis (0.5 N HCl), base hydrolysis (0.5 N NaOH), oxidative degradation (3.0% H2O2), thermal degradation (60°C), and photolytic degradation.[9] The results of the forced degradation studies are summarized in Table 2. The method was able to separate the this compound peak from the main Quetiapine peak and other degradation products, proving its specificity.

Table 2: Summary of Forced Degradation Results for Quetiapine

Stress ConditionReagent/ConditionObservation
Acid Hydrolysis0.5 N HClSignificant degradation observed.
Base Hydrolysis0.5 N NaOHSignificant degradation observed.
Oxidative Degradation3.0% H2O2Major degradation with the formation of this compound.[1]
Thermal Degradation60°C for 48 hoursMinor degradation observed.
Photolytic DegradationUV light exposureMinor degradation observed.
Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method for this compound.

Table 3: Quantitative Method Validation Data for this compound

ParameterResult
Retention Time (min) Approximately 8.5 min
Linearity Range (µg/mL) 0.08 - 20 µg/mL[4]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL[4]
Limit of Quantification (LOQ) 0.08 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Robustness Robust

Experimental Protocols

Protocol for Method Validation
  • Specificity: Perform forced degradation studies as outlined in section 3.1. Inject the stressed samples and a blank (mobile phase) to ensure no interference at the retention time of this compound.

  • Linearity: Prepare a series of at least five concentrations of this compound working standards within the linear range (e.g., 0.1, 1, 5, 10, and 20 µg/mL).[4] Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard solution into a sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution of this compound on the same day and under the same experimental conditions.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions of this compound.[4]

  • Robustness: Intentionally vary the chromatographic conditions (e.g., flow rate by ±0.1 mL/min, column temperature by ±2°C, and mobile phase composition by ±2%) and observe the effect on the system suitability parameters (e.g., retention time, peak area, and tailing factor).[9]

Protocol for Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of Quetiapine Fumarate at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.5 N HCl. Keep the mixture at 60°C for a specified time. Cool, neutralize with 0.5 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.5 N NaOH. Keep the mixture at 60°C for a specified time. Cool, neutralize with 0.5 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3.0% H2O2. Keep the mixture at room temperature for a specified time and then dilute for HPLC analysis.

  • Thermal Degradation: Keep the stock solution at 60°C for 48 hours and then dilute for HPLC analysis.

  • Photolytic Degradation: Expose the stock solution to UV light in a photostability chamber for a specified duration and then dilute for HPLC analysis.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Quetiapine N-Oxide Standard hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standard->hplc_system prep_sample Prepare Quetiapine Sample Solution prep_sample->hplc_system injection Inject Sample/ Standard hplc_system->injection chromatogram Generate Chromatogram injection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification report Generate Report quantification->report

Caption: Experimental Workflow for HPLC-UV Analysis of this compound.

G cluster_method_char Method Characteristics cluster_detection_limits Detection Limits cluster_validation Overall Method Validation Specificity Specificity ValidatedMethod Validated HPLC-UV Method Specificity->ValidatedMethod Linearity Linearity LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod

Caption: Logical Relationship of HPLC Method Validation Parameters.

Conclusion

The described HPLC-UV method provides a reliable and efficient means for the quantitative determination of this compound. The method is specific, linear, accurate, precise, and robust, making it a valuable tool for quality control laboratories in the pharmaceutical industry for monitoring this impurity in Quetiapine drug substances and formulations. The stability-indicating nature of the assay also allows for its use in stability studies to monitor the degradation of Quetiapine under various stress conditions.

References

Application Note: 1H and 13C NMR Characterization of Quetiapine N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note on the characterization of Quetiapine N-Oxide, a significant metabolite and potential impurity of the atypical antipsychotic drug Quetiapine. We present comprehensive 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data, along with a detailed experimental protocol for data acquisition. This guide is intended to assist researchers in the identification and quantification of this compound in pharmaceutical samples.

Introduction

Quetiapine is a widely prescribed medication for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. During its metabolism and as a potential impurity in the bulk drug substance, various oxidation products can be formed, including this compound.[1] The identification and characterization of such related substances are critical for ensuring the safety and efficacy of the pharmaceutical product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of these compounds.[2] This application note details the 1H and 13C NMR spectral features of this compound.

Spectroscopic Data

The 1H and 13C NMR spectra of this compound were recorded and analyzed. The data reveals characteristic shifts compared to the parent Quetiapine molecule, primarily in the aliphatic region due to the presence of the N-oxide moiety.

1H NMR Data

The 1H NMR spectrum of this compound shows a notable downfield shift in the signals corresponding to the protons of the piperazine ring and the ethoxyethanol side chain, which are in proximity to the oxidized nitrogen atom.[3] The aromatic region, corresponding to the dibenzo[b,f][3][4]thiazepine core, remains largely unchanged.[3]

Assignment Chemical Shift (δ ppm) Multiplicity Integration
Aromatic-H7.59 - 6.90m8H
-OCH2CH2OH3.97 - 3.01m4H
Piperazine-H (adjacent to N-Oxide)3.68 - 3.35m6H
Piperazine-H3.68 - 3.35m4H
-OCH2CH2OH~2.5 (broad)s1H

Table 1: ¹H NMR Spectral Data of this compound.

13C NMR Data

The 13C NMR spectrum of this compound confirms the structural changes observed in the 1H NMR spectrum. The carbons of the piperazine ring, particularly those directly bonded to the oxidized nitrogen, are significantly shifted downfield.[3]

Assignment Chemical Shift (δ ppm)
Aromatic C=N~161
Aromatic C~153 - 120
-OC H2CH2OH69.42
Piperazine-C (adjacent to N-Oxide)63.85
-OCH2C H2OH~60
Piperazine-C~48

Table 2: ¹³C NMR Spectral Data of this compound.

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of this compound standard.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry vial.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1H and 13C NMR spectra on a 300 MHz or higher field NMR spectrometer.

1H NMR Acquisition:

  • Spectrometer: Bruker 300 MHz Advance NMR spectrometer or equivalent.[3]

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Solvent: DMSO-d6.

  • Temperature: 298 K.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: ~4 s.

  • Spectral Width: -2 to 12 ppm.

  • Referencing: The residual solvent peak of DMSO-d6 (δ 2.50 ppm) is used as the internal standard.

13C NMR Acquisition:

  • Spectrometer: Bruker 75 MHz (for a 300 MHz instrument) Advance NMR spectrometer or equivalent.[3]

  • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Solvent: DMSO-d6.

  • Temperature: 298 K.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: ~1.5 s.

  • Spectral Width: -10 to 220 ppm.

  • Referencing: The solvent peak of DMSO-d6 (δ 39.52 ppm) is used as the internal standard.

Visualization of Quetiapine Metabolism

The formation of this compound is a key step in the metabolic pathway of Quetiapine. The following diagram illustrates this biotransformation, which is primarily mediated by Cytochrome P450 enzymes.

Quetiapine_Metabolism Quetiapine Quetiapine N_Oxide This compound Quetiapine->N_Oxide N-Oxidation CYP3A4 CYP3A4 CYP3A4->Quetiapine

Caption: Metabolic pathway of Quetiapine to this compound.

Workflow for Impurity Characterization

The logical workflow for the identification and characterization of an unknown impurity, such as this compound, in a drug substance is depicted below.

Impurity_Characterization_Workflow cluster_detection Detection & Isolation cluster_characterization Spectroscopic Characterization cluster_confirmation Structure Confirmation HPLC HPLC Analysis: Detect Unknown Impurity Isolation Preparative HPLC: Isolate Impurity HPLC->Isolation MS Mass Spectrometry: Determine Molecular Weight Isolation->MS Comparison Comparative Analysis: Confirm Structure Isolation->Comparison NMR 1H & 13C NMR: Elucidate Structure MS->NMR Synthesis Chemical Synthesis: Prepare Reference Standard NMR->Synthesis Synthesis->Comparison

Caption: Workflow for pharmaceutical impurity identification.

Conclusion

This application note provides essential 1H and 13C NMR data and a standardized protocol for the characterization of this compound. The presented information is valuable for quality control laboratories, drug metabolism studies, and in the development of analytical methods for Quetiapine and its related substances. The distinct NMR spectral features of this compound allow for its unambiguous identification and differentiation from the parent drug and other metabolites.

References

Application Note: Quantification of Quetiapine and its N-Oxide Metabolite in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[2][3][4] The metabolic pathways include sulfoxidation, N- and O-dealkylation, and hydroxylation.[2][5] While various metabolites are formed, the most prominent include Quetiapine sulfoxide, norquetiapine (N-desalkylquetiapine), and 7-hydroxyquetiapine.[5][6] Norquetiapine is an active metabolite that may contribute significantly to the antidepressant effects of the parent drug.[7]

This application note provides a detailed protocol for the simultaneous quantification of quetiapine and its major metabolites, with a focus on its primary oxidation product, quetiapine sulfoxide, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and selective method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[8]

Metabolic Pathway of Quetiapine

Quetiapine undergoes extensive hepatic metabolism, with CYP3A4 being the principal enzyme responsible for its transformation into several metabolites.[4][7] The sulfoxide metabolite is a major product of this process.[5]

Quetiapine_Metabolism Metabolic Pathway of Quetiapine cluster_metabolites Quetiapine Quetiapine Enzyme CYP3A4 Quetiapine->Enzyme Metabolites Major Metabolites Sulfoxide Quetiapine Sulfoxide (Oxidation Product) Norquetiapine Norquetiapine (N-desalkylquetiapine) Hydroxy 7-Hydroxyquetiapine Enzyme->Sulfoxide Sulfoxidation Enzyme->Norquetiapine N-dealkylation Enzyme->Hydroxy Hydroxylation

Caption: Metabolic conversion of Quetiapine by CYP3A4.

Experimental Protocols

A validated, high-sensitivity LC-MS/MS method is detailed for the quantitative analysis of Quetiapine and its sulfoxide metabolite in human plasma.[9]

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is utilized for sample clean-up and concentration of the analytes from the plasma matrix.[5][9]

  • Materials:

    • Human plasma (collected in EDTA tubes)[6]

    • Internal Standard (IS) solution (e.g., Clozapine or a stable isotope-labeled Quetiapine)[9][10]

    • 0.4 M NaOH

    • Methanol (HPLC grade)

    • Deionized water

    • SPE Cartridges (e.g., Oasis HLB, 30mg)[11]

  • Protocol:

    • Thaw plasma samples at room temperature.

    • Pipette 0.5 mL of the plasma sample into a clean microcentrifuge tube.

    • Spike the sample with 50 µL of the Internal Standard working solution and vortex.

    • Alkalize the sample by adding 200 µL of 0.4 M NaOH and vortex-mix.[11]

    • Activate an SPE cartridge by passing 2 mL of methanol, followed by conditioning with 3 mL of deionized water.[11]

    • Load the pre-treated plasma mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove interferences.

    • Elute the analytes (Quetiapine, its metabolites, and IS) with 200 µL of the mobile phase or methanol.[11]

    • Transfer the eluate to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

Chromatographic separation is achieved using a C18 reverse-phase column.

ParameterCondition
LC System UPLC or HPLC System
Column C18 Column (e.g., Waters Xbridge C18, 3.5μm, 2.1mm×50mm)[12]
Mobile Phase A Water with 10mM ammonium acetate and 0.1% formic acid[12]
Mobile Phase B Acetonitrile with 0.1% formic acid[12]
Flow Rate 0.4 mL/min[12]
Injection Volume 5 µL[12]
Column Temperature 35°C[13]
Run Time Approximately 3-5 minutes[12]
Elution Gradient elution is typically used to ensure separation from endogenous plasma components[12]
Mass Spectrometry (MS/MS) Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode[5][12]
Ionization Voltage Optimized for specific instrument (typically ~3-5 kV)
Source Temperature ~320°C[14]
Collision Gas Argon[14]
Detection Mode Multiple Reaction Monitoring (MRM)[12]

Data Presentation

Table 1: Optimized MRM Transitions

The following table summarizes the mass transitions for Quetiapine and its sulfoxide metabolite. Collision energies (CE) should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)
Quetiapine384.2[12]253.1[12]~23[14]
Quetiapine Sulfoxide400.5[5]To be optimized~25-35
Clozapine (IS)327.0[14]270.0[14]~38[14]

Note: The product ion for Quetiapine Sulfoxide needs to be determined empirically during method development by infusing a standard solution into the mass spectrometer.

Table 2: Typical Method Validation Parameters

The method should be validated according to regulatory guidelines. The table below shows typical performance characteristics from published methods.

ParameterQuetiapineQuetiapine Metabolites
Linearity Range (ng/mL) 0.5 - 400[12]1 - 200[5]
Correlation Coefficient (r²) > 0.999[15]> 0.99[5]
LLOQ (ng/mL) 0.25 - 1.0[10][15]1.0[5]
Intra- & Inter-Day Precision < 15%[12]< 15%[5]
Accuracy Within ±15% of nominal[12]Within ±15% of nominal[5]
Extraction Recovery > 70%[10]> 85%[5]

Overall Experimental Workflow

The entire process from sample receipt to final data analysis is outlined in the workflow diagram below.

Workflow Quantification Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Plasma Sample Collection Spiking 2. Internal Standard Spiking SampleCollection->Spiking PreTreatment 3. Sample Pre-Treatment (SPE) Spiking->PreTreatment LC 4. LC Separation PreTreatment->LC MS 5. MS/MS Detection LC->MS Integration 6. Peak Integration MS->Integration Quantification 7. Quantification & Reporting Integration->Quantification

Caption: Workflow for Quetiapine analysis in plasma.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the simultaneous quantification of quetiapine and its primary oxidation metabolite, quetiapine sulfoxide, in human plasma. The protocol, involving a straightforward solid-phase extraction followed by a rapid chromatographic run, is well-suited for high-throughput analysis in clinical and research settings. Proper validation of this method will ensure reliable data for pharmacokinetic assessments and therapeutic drug monitoring, contributing to the safe and effective use of quetiapine.

References

Application Notes and Protocols: Analytical Reference Standard for Quetiapine N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine N-Oxide is a primary metabolite and a significant impurity of the atypical antipsychotic drug, Quetiapine.[1][2] As a critical compound in the quality control and pharmacokinetic studies of Quetiapine, a well-characterized analytical reference standard of this compound is essential for accurate quantification and identification. These application notes provide comprehensive information and detailed protocols for the synthesis, handling, and analysis of the this compound analytical reference standard.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the this compound reference standard is fundamental for its proper storage, handling, and use in analytical procedures.

PropertyValueReference
Chemical Name 2-[2-[4-(Dibenzo[b,f][3]thiazepin-11-yl)-1-oxidopiperazin-1-yl]ethoxy]ethanol[4]
Synonyms Quetiapine EP Impurity H, Quetiapine Related Compound H (USP)[3][4]
CAS Number 1076199-40-0[3]
Molecular Formula C₂₁H₂₅N₃O₃S[3]
Molecular Weight 399.51 g/mol [3]
Appearance Tan to Pale Orange Solid[4]
Purity (HPLC) >95%
Storage Temperature -20°C
Solubility Soluble in methanol and ethanol.[5][6]

Synthesis of this compound Reference Standard

This protocol outlines the synthesis of this compound from Quetiapine Fumarate, adapted from established laboratory procedures.[7][8] This process involves the selective oxidation of the piperazine nitrogen.

Materials and Reagents
  • Quetiapine Hemifumarate

  • Chloroform

  • Deionized Water

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol

  • Sodium Periodate (NaIO₄)

  • Acetonitrile

Synthesis Workflow

G cluster_0 Step 1: Liberation of Quetiapine Base cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Work-up and Purification A Dissolve Quetiapine Hemifumarate in Chloroform and Water B Adjust pH to 8 with 10% NaHCO3 A->B C Separate Organic Layer B->C D Dry with Na2SO4 and Concentrate C->D E Dissolve Quetiapine Base in Methanol D->E Proceed to Oxidation F Add Sodium Periodate E->F G Stir at Ambient Temperature for 48h F->G H Filter Reaction Mixture G->H Proceed to Purification I Concentrate Filtrate H->I J Add Acetonitrile to Precipitate I->J K Filter the Solid J->K L Wash with Methanol K->L M Dry to Obtain this compound L->M

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol
  • Liberation of Quetiapine Base:

    • Dissolve 22 g of Quetiapine hemifumarate in a mixture of 100 mL of chloroform and 100 mL of deionized water.[7][8]

    • Adjust the pH of the mixture to 8 using a 10% aqueous solution of sodium bicarbonate.[7][8]

    • Separate the organic (chloroform) layer.

    • Wash the organic layer twice with 100 mL of deionized water.[7][8]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at a temperature below 50°C to obtain the Quetiapine free base.[7][8]

  • N-Oxidation:

    • Dissolve the obtained Quetiapine base (approximately 9.57 g) in 200 mL of methanol.[7][8]

    • Add 1.16 mmol of sodium periodate to the solution at ambient temperature.[7][8]

    • Stir the reaction mixture at the same temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).[7][8]

  • Work-up and Purification:

    • Filter the resulting slurry to remove inorganic materials.[7]

    • Concentrate the filtrate under reduced pressure at a temperature below 50°C.[7]

    • Add 100 mL of acetonitrile to the residue while stirring to induce precipitation of the product.[7]

    • Filter the separated solid.

    • Purify the collected solid by performing a slurry wash with two 100 mL portions of methanol.[7]

    • Dry the final product at 40°C to yield this compound as a white to off-white solid.[7]

Analytical Methods

The following are validated chromatographic methods for the identification and quantification of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC) - Isocratic Method

This method is suitable for routine quality control analysis.

ParameterConditionReference
Column C18, 250 x 4.6 mm, 3 µm particle size[9]
Mobile Phase Acetonitrile : Methanol : Phosphate Buffer (pH 6.6) (40:15:45, v/v/v)[9]
Flow Rate 1.0 mL/min[9]
Injection Volume 20 µL[9]
Column Temperature 25°C[9]
Detection UV at 220 nm[9]
  • Stock Solution (125 µg/mL): Accurately weigh 6.25 mg of this compound reference standard and dissolve in the mobile phase. Dilute to 50 mL in a volumetric flask.[9]

  • Working Standard Solution (1.25 µg/mL): Transfer 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.[9]

Method 2: Ultra-Performance Liquid Chromatography (UPLC) - Gradient Method

This method is ideal for high-throughput analysis and for separating this compound from other related substances.

ParameterConditionReference
Column Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm)[1]
Mobile Phase A 0.1% aqueous triethylamine (pH 7.2)[1]
Mobile Phase B Acetonitrile : Methanol (80:20, v/v)[1]
Flow Rate 0.5 mL/min[1]
Injection Volume 1 µL[1]
Column Temperature 40°C[1]
Detection UV at 252 nm[1]
Gradient Program Time (min)%B
0.020
1.030
2.560
3.590
4.020
5.020

Prepare standard solutions of this compound in a suitable diluent, such as a mixture of water, acetonitrile, and perchloric acid (200:800:0.13, v/v/v).

Analytical Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing A Weigh this compound Reference Standard B Dissolve in appropriate solvent/diluent A->B C Dilute to final concentration B->C D Inject sample into HPLC/UPLC system C->D Analyze E Separate components on the column D->E F Detect this compound using UV detector E->F G Integrate peak area F->G Process Data H Quantify using a calibration curve or external standard method G->H I Report results H->I

Caption: General Analytical Workflow for this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the synthesis and analysis of the this compound analytical reference standard. Adherence to these methodologies will ensure accurate and reproducible results in the quality control of Quetiapine drug substances and products, as well as in related research and development activities. Certified Reference Materials (CRMs) produced in accordance with ISO 17034 and ISO/IEC 17025 are available from commercial suppliers and are traceable to USP standards.[3]

References

Application Note: Isolating Quetiapine N-Oxide from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, Quetiapine N-Oxide is a notable oxidation product.[1][2][3] Accurate and efficient isolation of this compound from complex biological matrices such as plasma, urine, and saliva is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. This document provides detailed protocols for the isolation of this compound using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), along with comparative data to aid researchers in selecting the most suitable method for their analytical needs.

Physicochemical Properties of Quetiapine and its N-Oxide Metabolite

Understanding the physicochemical properties of this compound is fundamental to developing effective extraction strategies. These properties dictate the choice of solvents, pH, and sorbents for optimal isolation.

CompoundFormulaMolecular Weight ( g/mol )pKa (Strongest Basic)logP
QuetiapineC₂₁H₂₅N₃O₂S383.517.062.93
This compound C₂₁H₂₅N₃O₃S 399.51 ~4.5-5.5 (estimated) 1.6

Data sourced from PubChem and other chemical databases.[4][5] The addition of the N-Oxide functional group increases the polarity (lower logP) of the molecule compared to the parent drug, Quetiapine. This is a key consideration for the selection of extraction solvents and SPE cartridges.

Recommended Isolation Methodologies

Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective techniques for isolating this compound from biological samples.[6][7] The choice between these methods often depends on the required sample cleanup, throughput, and the subsequent analytical technique, which is typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method Comparison
ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity HighModerate to High
Recovery Good to Excellent (>85%)Good (>80%)
Sample Throughput High (amenable to automation)Low to Moderate
Solvent Consumption LowHigh
Cost per Sample Higher initial cost (cartridges)Lower
Ease of Use Requires method developmentRelatively simple

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is optimized for the isolation of this compound from human plasma using a mixed-mode cation exchange SPE cartridge, which is effective for extracting basic compounds.

Experimental Workflow

SPE_Workflow Sample Plasma Sample (0.5 mL) + Internal Standard Pretreat Pre-treatment: Add 0.5 mL of 4% H3PO4 Sample->Pretreat Load Sample Loading: Load pre-treated sample Pretreat->Load Condition SPE Cartridge Conditioning: 1. 1 mL Methanol 2. 1 mL Deionized Water Condition->Load Wash1 Wash 1: 1 mL 0.1M Acetic Acid Load->Wash1 Wash2 Wash 2: 1 mL Methanol Wash1->Wash2 Elute Elution: 1 mL of 5% NH4OH in Methanol Wash2->Elute Dry Evaporation: Dry eluate under Nitrogen Elute->Dry Reconstitute Reconstitution: 100 µL Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Solid-Phase Extraction Workflow for this compound.
Detailed Protocol

  • Sample Pre-treatment:

    • To 0.5 mL of plasma in a microcentrifuge tube, add an appropriate amount of internal standard.

    • Add 0.5 mL of 4% phosphoric acid (H₃PO₄) to the plasma sample.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Use the resulting supernatant for SPE.

  • SPE Cartridge Preparation (Mixed-Mode Cation Exchange):

    • Condition the cartridge by passing 1 mL of methanol.

    • Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing Steps:

    • Wash the cartridge with 1 mL of 0.1M acetic acid to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution:

    • Elute the this compound and other basic compounds with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction (LLE) from Human Urine

This protocol details an LLE method for extracting this compound from urine. LLE is a cost-effective method suitable for smaller sample batches.

Experimental Workflow

LLE_Workflow Sample Urine Sample (1 mL) + Internal Standard Basify Basification: Add 100 µL of 1M NaOH (pH ~11) Sample->Basify Extract Extraction: Add 3 mL of tert-Butyl Methyl Ether Vortex for 5 min Basify->Extract Centrifuge Phase Separation: Centrifuge at 4000 x g for 10 min Extract->Centrifuge Collect Collect Organic Layer: Transfer supernatant to a clean tube Centrifuge->Collect Dry Evaporation: Dry under Nitrogen Collect->Dry Reconstitute Reconstitution: 100 µL Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Liquid-Liquid Extraction Workflow for this compound.
Detailed Protocol

  • Sample Preparation:

    • Pipette 1 mL of urine into a glass culture tube.

    • Add an appropriate amount of internal standard.

  • Basification:

    • Add 100 µL of 1M sodium hydroxide (NaOH) to the urine sample to adjust the pH to approximately 11. This ensures that this compound is in its non-ionized form, facilitating its extraction into an organic solvent.

  • Extraction:

    • Add 3 mL of tert-butyl methyl ether to the tube.

    • Cap the tube and vortex vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge the tube at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer (tert-butyl methyl ether) to a clean tube, avoiding the aqueous layer.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Quantitative Data Summary

The following table summarizes typical performance data for the described extraction methods, based on LC-MS/MS analysis.

ParameterSPE (Plasma)LLE (Urine)
Linearity Range (ng/mL) 0.5 - 5001 - 1000
Recovery (%) > 88%> 82%
Matrix Effect (%) < 15%< 20%
Lower Limit of Quantification (LLOQ) (ng/mL) 0.51.0
Intra-day Precision (%RSD) < 10%< 12%
Inter-day Precision (%RSD) < 12%< 15%

Note: These values are representative and may vary depending on the specific instrumentation and laboratory conditions. Method validation is required for clinical or regulated applications.

Signaling Pathway Context

While not a signaling molecule itself, the metabolism of Quetiapine, leading to the formation of this compound, is primarily mediated by the Cytochrome P450 enzyme system in the liver. Understanding this pathway is crucial for interpreting drug metabolism and pharmacokinetic data.

Metabolism_Pathway Quetiapine Quetiapine CYP3A4 CYP3A4 Quetiapine->CYP3A4 Oxidation N_Oxide This compound CYP3A4->N_Oxide Other_Metabolites Other Metabolites (e.g., Norquetiapine, Sulfoxide) CYP3A4->Other_Metabolites

Simplified metabolic pathway of Quetiapine.

Conclusion

The selection of an appropriate extraction method for this compound from biological matrices is critical for obtaining reliable and accurate analytical results. Solid-Phase Extraction offers higher selectivity and throughput, making it ideal for large-scale studies, while Liquid-Liquid Extraction provides a cost-effective alternative for smaller sample sets. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.

References

Application of Quetiapine N-Oxide in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributing isozyme.[1][2][3][4][5] Understanding the metabolic fate of quetiapine is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy and safety. One of the metabolites formed during this process is Quetiapine N-oxide. This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies, including its synthesis, analytical quantification, and its role as a reference standard in in vitro and in vivo metabolic investigations.

Metabolic Pathways of Quetiapine

Quetiapine undergoes extensive hepatic metabolism, with less than 1% of the parent drug being excreted unchanged in urine.[6] The primary metabolic pathways include N-dealkylation, sulfoxidation, and hydroxylation.[1] The key metabolites are:

  • N-desalkylquetiapine (norquetiapine): An active metabolite that contributes significantly to the antidepressant effects of quetiapine.[6][7] It is formed primarily by CYP3A4.[6]

  • Quetiapine sulfoxide: A major, but pharmacologically inactive, metabolite.[8][9]

  • 7-hydroxyquetiapine: An active metabolite.[1]

  • This compound: An oxidation product formed at one of the piperazine nitrogen atoms.[10][11][12]

The formation of these metabolites is primarily catalyzed by CYP3A4, with a minor contribution from CYP2D6 for the 7-hydroxylation pathway.[1][13]

Quetiapine_Metabolism cluster_cyp CYP Enzymes Quetiapine Quetiapine Norquetiapine N-desalkylquetiapine (Norquetiapine) (Active) Quetiapine->Norquetiapine N-dealkylation Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Sulfoxide Sulfoxidation Hydroxy 7-hydroxyquetiapine (Active) Quetiapine->Hydroxy Hydroxylation Noxide This compound Quetiapine->Noxide N-oxidation CYP3A4 CYP3A4 CYP3A4->Quetiapine CYP2D6 CYP2D6 CYP2D6->Quetiapine

Figure 1: Metabolic pathway of Quetiapine.

Data Presentation

Table 1: Plasma Concentrations of Quetiapine and its Metabolites
CompoundMedian Concentration (µg/L)Concentration Range (µg/L)Reference
Quetiapine837 - 748[8]
N-desalkylquetiapine1277 - 329[8]
O-desalkylquetiapine122 - 37[8]
7-hydroxyquetiapine3<1 - 48[8]
Quetiapine sulfoxide3,379343 - 21,704[8]
Table 2: Analytical Method Parameters for Quetiapine and Metabolites
Analytical MethodAnalyteLinear Range (ng/mL)Limit of Detection (LOD) (ng/mL)Reference
LC-MS/MSQuetiapine5 - 800 (µg/L)-[8]
LC-MS/MSN-desalkylquetiapine5 - 800 (µg/L)-[8]
LC-MS/MSQuetiapine sulfoxide100 - 15,000 (µg/L)-[8]
LC-MS/MSQuetiapine-0.9[14][15]
LC-MS/MSN-desalkylquetiapine-0.3[14][15]
LC-MS/MS7-hydroxyquetiapine-0.3[14][15]
FESS-CEQuetiapine3 - 1200.25[13][16]
FESS-CENorquetiapine3 - 1200.50[13][16]
FESS-CE7-hydroxyquetiapine3 - 1201.00[13][16]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the selective oxidation of quetiapine.[10][12]

Materials:

  • Quetiapine hemifumarate

  • Chloroform

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Methanol

  • Sodium periodate (NaIO₄)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Acetonitrile

  • Rotary evaporator

  • TLC plates (silica gel 60 F254)

  • Preparative HPLC system

Procedure:

  • Free Base Extraction:

    • Dissolve Quetiapine hemifumarate (e.g., 22 g) in a mixture of chloroform (100 mL) and water (100 mL).

    • Adjust the pH to 8 with 10% NaHCO₃ solution.

    • Separate the organic layer, wash it twice with deionized water (2 x 100 mL), and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure at a temperature below 50°C to obtain the quetiapine free base.

  • N-oxidation:

    • Dissolve the obtained quetiapine residue in methanol (200 mL).

    • Add sodium periodate (1.16 mmol) at ambient temperature.

    • Stir the reaction mixture at the same temperature for 48 hours.

    • Monitor the reaction progress by TLC using a mobile phase of chloroform:methanol (9:1).

  • Quenching and Isolation:

    • Quench the reaction by adding sodium thiosulfate (1 g).

    • Concentrate the reaction mass under reduced pressure at a temperature below 50°C.

    • Partition the residue between chloroform (100 mL) and water (100 mL).

    • Wash the organic layer with deionized water (100 mL), dry, and distill off the solvent.

  • Purification:

    • Subject the resulting residue to preparative HPLC to isolate this compound.

Synthesis_Workflow start Start: Quetiapine hemifumarate free_base Free Base Extraction (Chloroform, NaHCO3) start->free_base n_oxidation N-oxidation (Methanol, NaIO4) free_base->n_oxidation quenching Quenching (Na2S2O3) n_oxidation->quenching isolation Isolation & Concentration quenching->isolation purification Purification (Preparative HPLC) isolation->purification end End: this compound purification->end

Figure 2: Workflow for the synthesis of this compound.

Protocol 2: Quantification of this compound and Other Metabolites in Human Plasma by LC-MS/MS

This protocol is adapted from a method for quantifying quetiapine and its major metabolites.[8] this compound, as a reference standard, is essential for the validation of this assay.

Materials:

  • Human plasma samples

  • Quetiapine, this compound, and other metabolite reference standards

  • Quetiapine-d8 (internal standard)

  • Butyl acetate-butanol (10:1, v/v)

  • LC-MS/MS system with positive ion APCI-SRM capabilities

  • Waters Spherisorb S5SCX column (100 x 2.1 mm i.d.)

  • Mobile phase: 50 mmol/L methanolic ammonium acetate, pH 6.0

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of human plasma, add the internal standard (quetiapine-d8).

    • Add the extraction solvent (butyl acetate-butanol, 10:1, v/v).

    • Vortex mix and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject a portion of the reconstituted extract into the LC-MS/MS system.

    • Use a Waters Spherisorb S5SCX column.

    • Elute with 50 mmol/L methanolic ammonium acetate (pH 6.0) at a flow rate of 0.5 mL/min.

    • Detect the analytes using positive ion atmospheric pressure chemical ionization (APCI) with selected reaction monitoring (SRM). Monitor at least two transitions per analyte.

  • Calibration and Quantification:

    • Prepare a calibration curve using human plasma calibrators spiked with known concentrations of quetiapine, this compound, and other metabolites.

    • The assay should be linear across the expected concentration range.

    • Validate the assay according to FDA guidelines for bioanalytical method validation.

Analytical_Workflow start Start: Human Plasma Sample add_is Add Internal Standard (Quetiapine-d8) start->add_is lle Liquid-Liquid Extraction (Butyl acetate-butanol) add_is->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcmsms LC-MS/MS Analysis (APCI-SRM) reconstitute->lcmsms quantification Quantification against Calibration Curve lcmsms->quantification end End: Metabolite Concentrations quantification->end

Figure 3: Analytical workflow for metabolite quantification.

Protocol 3: In Vitro Metabolism of Quetiapine using Human Liver Microsomes (HLM)

This protocol describes a general procedure to study the formation of this compound and other metabolites in vitro.

Materials:

  • Pooled human liver microsomes (HLM)

  • Quetiapine

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL), phosphate buffer, and quetiapine (at various concentrations to determine kinetics).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant for the presence of this compound and other metabolites using a validated LC-MS/MS method (as described in Protocol 2).

  • Enzyme Kinetics (Optional):

    • To determine the kinetic parameters (Km and Vmax) for the formation of this compound, perform incubations with varying concentrations of quetiapine and fit the data to the Michaelis-Menten equation.

Application Notes

  • Reference Standard for Bioanalytical Methods: A certified reference material of this compound is essential for the accurate quantification of this metabolite in biological matrices such as plasma, urine, and tissue homogenates. This is critical for pharmacokinetic and toxicokinetic studies.

  • Metabolite Identification: The synthesized this compound can be used to confirm the identity of a peak observed in the chromatogram of a biological sample from a subject administered with quetiapine. This is achieved by comparing the retention time and mass spectrum of the unknown peak with that of the authentic standard.

  • In Vitro Metabolism Studies: this compound can be used in in vitro systems, such as human liver microsomes or hepatocytes, to:

    • Investigate the specific CYP isozymes responsible for its formation through reaction phenotyping studies using selective chemical inhibitors or recombinant CYP enzymes.

    • Study potential drug-drug interactions by assessing the inhibitory effect of co-administered drugs on the formation of this compound.[5][17]

  • Preclinical and Clinical Pharmacokinetic Studies: The quantification of this compound in preclinical animal models and in human clinical trials helps to:

    • Characterize the complete metabolic profile of quetiapine.

    • Determine the exposure of this metabolite relative to the parent drug and other active metabolites.

    • Evaluate inter-individual variability in quetiapine metabolism.

  • Stability Studies: this compound is a known oxidation product of quetiapine and can be monitored during stability studies of the drug substance and formulated product.[10][11][12]

Conclusion

This compound is a relevant metabolite in the overall disposition of quetiapine. Its synthesis and availability as a reference standard are crucial for conducting comprehensive drug metabolism studies. The protocols and application notes provided herein offer a framework for researchers to investigate the formation and quantification of this compound, thereby contributing to a better understanding of the pharmacology and toxicology of quetiapine.

References

Application Note: Quetiapine N-Oxide in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. The quality control of quetiapine drug products is crucial to ensure their safety and efficacy. One of the key aspects of this quality control is the monitoring and control of impurities. Quetiapine N-oxide is a principal oxidation impurity and a significant metabolite of quetiapine.[1] Its presence in the final drug product above certain thresholds can indicate degradation of the active pharmaceutical ingredient (API) and may have potential implications for the product's stability and safety. Therefore, robust analytical methods for the identification and quantification of this compound are essential for pharmaceutical quality control.

This application note provides a comprehensive overview of the role of this compound in the quality control of quetiapine pharmaceutical products. It includes detailed analytical protocols for its identification and quantification, summarizes relevant data, and provides visual workflows to aid researchers, scientists, and drug development professionals in this critical aspect of pharmaceutical analysis.

The Role of this compound in Quality Control

This compound is recognized as a process-related impurity and a degradation product that can form during the synthesis, formulation, or storage of quetiapine.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines that necessitate the identification and characterization of any impurity present at a level of 0.1% or greater.[1]

The primary utility of this compound in pharmaceutical quality control is as a reference standard .[3][4][5] Certified Reference Material (CRM) of this compound is commercially available and is used for:

  • Peak identification: Confirming the identity of the this compound peak in chromatograms of quetiapine drug substance and drug product samples.

  • Method validation: Assessing the specificity, linearity, accuracy, and precision of analytical methods developed for impurity profiling.

  • Quantification: Accurately determining the concentration of this compound in stability samples and finished products.

Forced degradation studies are intentionally conducted under stress conditions (e.g., oxidation, heat, light) to generate degradation products, including this compound.[2][6] These studies are critical for developing stability-indicating analytical methods that can separate the API from its degradation products.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental for the development of analytical methods.

PropertyValue
Chemical Name 2-[2-(4-Dibenzo[b,f][6][7]thiazepin-11-yl-1-oxido-1-piperazinyl)ethoxy]ethanol
Synonyms Quetiapine EP Impurity H, Quetiapine Related Compound H (USP)[3]
CAS Number 1076199-40-0[3][4][5]
Molecular Formula C₂₁H₂₅N₃O₃S[3][4][5]
Molecular Weight 399.51 g/mol [3][4][5]
Appearance Tan to Pale Orange Solid[3]
Storage 2-8°C Refrigerator, Under Inert Atmosphere[3]

Analytical Methodologies

Several analytical techniques are employed for the detection and quantification of this compound in pharmaceutical samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from the parent drug and other potential impurities.

Table 1: HPLC Method Parameters for Quetiapine Impurity Profiling

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Phosphate buffer (pH 6.6) : Acetonitrile : Methanol (45:40:15, v/v/v)[7][8]
Flow Rate 1.0 mL/min[7][8]
Injection Volume 20 µL[7][8]
Column Temperature 25°C[7][8]
Detection UV at 220 nm[7][8]

Method Validation Summary (Based on Literature)

ParameterResult
Linearity (r²) > 0.99 for all compounds[7]
Accuracy (Recovery) 96% to 102%[7]
Precision (%RSD) Adequate for the precision study[7]
Resolution > 2.9 between quetiapine and impurities[7]
Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers advantages over traditional HPLC, including faster analysis times and improved resolution.

Table 2: UPLC Method Parameters for Quetiapine and its Degradation Products

ParameterCondition
Column Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm)[6]
Mobile Phase A 0.1 % aqueous triethylamine (pH 7.2)[6]
Mobile Phase B Acetonitrile : Methanol (80:20, v/v)[6]
Gradient Elution As per validated method[6]
Flow Rate 0.5 mL/min[6]
Injection Volume 1 µL[6]
Column Temperature 40°C[6]
Detection UV at 252 nm[6]
Run Time 5 minutes[6]

Forced Degradation Study Summary

Significant degradation of quetiapine and the formation of N-oxide and S-oxide were observed under oxidative stress conditions (30% H₂O₂, 60°C, 1h).[6]

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions for HPLC Analysis

Objective: To prepare solutions for the identification and quantification of this compound in a drug product.

Materials:

  • Quetiapine Fumarate drug substance

  • This compound Certified Reference Material (CRM)

  • Quetiapine tablets

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Phosphate buffer (pH 6.6)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Stock Solution (this compound):

    • Accurately weigh about 10 mg of this compound CRM into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This gives a concentration of approximately 100 µg/mL.

  • Standard Solution (Quetiapine Fumarate):

    • Accurately weigh about 25 mg of Quetiapine Fumarate into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This gives a concentration of approximately 1000 µg/mL.

  • Spiked Standard Solution:

    • Pipette 1 mL of the this compound standard stock solution into a 10 mL volumetric flask.

    • Add 1 mL of the Quetiapine Fumarate standard solution.

    • Dilute to volume with the mobile phase. This solution contains both the API and the impurity.

  • Sample Solution (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 100 mg of quetiapine and transfer to a 100 mL volumetric flask.

    • Add about 70 mL of diluent (e.g., mobile phase), sonicate for 15 minutes with intermittent shaking.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Protocol 2: Forced Degradation Study (Oxidative Stress)

Objective: To induce the formation of this compound to demonstrate the stability-indicating nature of the analytical method.

Materials:

  • Quetiapine Fumarate drug substance

  • 30% Hydrogen Peroxide (H₂O₂)

  • Water bath

  • Volumetric flasks

  • Pipettes

Procedure:

  • Accurately weigh about 50 mg of Quetiapine Fumarate into a 50 mL volumetric flask.

  • Add 5 mL of 30% H₂O₂.

  • Heat the solution in a water bath at 60°C for 1 hour.[6]

  • Allow the solution to cool to room temperature.

  • Neutralize the solution if necessary.

  • Dilute to volume with a suitable diluent (e.g., mobile phase).

  • Analyze the solution using the validated HPLC or UPLC method.

Diagrams

Quality_Control_Workflow cluster_0 Sample Preparation cluster_1 Reference Standard Preparation cluster_2 Analytical Method cluster_3 Data Analysis & Reporting Drug_Product Quetiapine Drug Product Sample_Prep Sample Preparation (Extraction, Dilution) Drug_Product->Sample_Prep HPLC_UPLC HPLC/UPLC Analysis Sample_Prep->HPLC_UPLC QN_Oxide_CRM This compound CRM Standard_Prep Standard Preparation QN_Oxide_CRM->Standard_Prep Standard_Prep->HPLC_UPLC Data_Analysis Data Analysis (Peak Identification & Quantification) HPLC_UPLC->Data_Analysis Report Quality Control Report Data_Analysis->Report Pass_Fail Pass/Fail Decision Report->Pass_Fail Forced_Degradation_Workflow Quetiapine_API Quetiapine API Stress_Conditions Apply Stress Conditions (e.g., Oxidative, Thermal, Photolytic) Quetiapine_API->Stress_Conditions Degraded_Sample Degraded Sample Mixture Stress_Conditions->Degraded_Sample Analytical_Method Stability-Indicating Analytical Method (HPLC/UPLC) Degraded_Sample->Analytical_Method Separation Separation of API and Degradation Products Analytical_Method->Separation Identification Identification of Degradation Products (e.g., this compound) Separation->Identification Method_Validation Method Validation Identification->Method_Validation

References

Troubleshooting & Optimization

Technical Support Center: Quetiapine N-Oxide Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Quetiapine N-Oxide using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges in detecting this compound?

A1: The main challenges include:

  • Co-elution with isomers: Quetiapine S-oxide, another oxidation product, has the same mass-to-charge ratio (m/z 400) as this compound, necessitating robust chromatographic separation.[1][2]

  • In-source fragmentation or degradation: Quetiapine and its metabolites can be susceptible to degradation under certain analytical conditions, potentially affecting accuracy.[3]

  • Matrix effects: Biological samples can introduce interfering components that suppress or enhance the ionization of this compound, impacting sensitivity and reproducibility.

Q2: I am not seeing a clear peak for this compound at m/z 400. What should I check?

A2:

  • Confirm Parent Ion Mass: this compound has a molecular weight that results in a protonated molecule [M+H]+ at approximately m/z 400.[1][2] Ensure you are monitoring the correct mass.

  • Optimize Ionization Source Parameters: Inelectrospray ionization (ESI), ensure that the capillary voltage, cone voltage, and source temperature are optimized for Quetiapine and its metabolites. A high cone voltage may cause premature fragmentation.

  • Sample Preparation: Inefficient extraction from the sample matrix can lead to low analyte concentration. Consider optimizing your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol.

  • Analyte Stability: Ensure that your sample handling and storage procedures prevent the degradation of this compound.

Q3: My signal for this compound is weak and inconsistent. How can I improve it?

A3:

  • Mobile Phase Composition: The choice of mobile phase can significantly impact ionization efficiency. For Quetiapine and its metabolites, mobile phases containing acetonitrile and a buffer like ammonium acetate or formic acid have been used successfully.[4][5]

  • Collision Energy (CE) Optimization: If using tandem mass spectrometry (MS/MS), the collision energy for the transition from the precursor ion (m/z 400) to a product ion needs to be optimized to achieve the best signal intensity.

  • Internal Standard: Use a stable, isotopically labeled internal standard if available, or a structurally similar compound like clozapine, to account for variations in sample preparation and instrument response.[4]

Q4: How can I differentiate this compound from Quetiapine S-Oxide?

A4: Since both compounds have the same m/z, differentiation relies on chromatographic separation.

  • Column Chemistry: Utilize a column with appropriate selectivity, such as a C18 column.[5][6]

  • Gradient Elution: Employ a gradient elution program to effectively separate the two isomers. The specific gradient will depend on the column and mobile phases used.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma
  • To 100 µL of plasma, add an appropriate amount of internal standard.

  • Alkalinize the sample by adding 50 µL of 1M NaOH.

  • Add 1 mL of an extraction solvent mixture (e.g., n-hexane and dichloromethane).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 5 µm) is a suitable starting point.[7]

  • Mobile Phase:

    • A: Water with 1 mM ammonium acetate and 0.1 mM formic acid

    • B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient: A gradient tailored to separate Quetiapine, this compound, and other metabolites.

  • Mass Spectrometer: A triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Quantitative Data Summary

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Quetiapine384.1253.1[4]
This compound400.0To be determined empirically[1]
Norquetiapine296.1221.1[7]
7-hydroxyquetiapine400.16To be determined empirically[8]
Quetiapine Sulfoxide400.0To be determined empirically[5]

Note: Product ions for this compound and its isomers need to be determined by direct infusion and fragmentation experiments.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporate to Dryness lle->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc LC Separation (C18) reconstitute->lc ms MS Detection (ESI+) lc->ms data Data Acquisition (MRM) ms->data quant Quantification data->quant report Reporting quant->report

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_mass_spec Mass Spectrometer Checks cluster_chromatography Chromatography Checks cluster_sample Sample Preparation Checks start No or Weak Signal for This compound check_mass Correct m/z (400) Monitored? start->check_mass check_separation Co-elution with Isomers? start->check_separation check_extraction Extraction Efficiency Low? start->check_extraction optimize_source Optimize Source Parameters (Voltage, Temperature) check_mass->optimize_source optimize_ce Optimize Collision Energy (for MS/MS) optimize_source->optimize_ce optimize_gradient Adjust Gradient Profile check_separation->optimize_gradient check_column Column Performance OK? optimize_gradient->check_column check_stability Analyte Degradation? check_extraction->check_stability

Caption: Troubleshooting logic for this compound detection issues.

References

Technical Support Center: Addressing Matrix Effects in Quetiapine N-Oxide LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Quetiapine N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification. In the analysis of this compound, phospholipids from plasma are a common source of matrix effects, which can interfere with the analyte's signal in the mass spectrometer.

Q2: I am observing significant ion suppression for this compound. What are the likely causes?

A2: Significant ion suppression for this compound is often attributed to:

  • Co-eluting Phospholipids: These are abundant in plasma and can suppress the ionization of the analyte.

  • Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation is a primary cause.

  • Suboptimal Chromatographic Separation: If this compound co-elutes with highly abundant matrix components, ion suppression is likely.

  • High Analyte Concentration: While less common, very high concentrations of the analyte itself can sometimes lead to self-suppression.

Q3: How can I minimize matrix effects during my this compound analysis?

A3: Minimizing matrix effects can be achieved through several strategies:

  • Effective Sample Preparation: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly clean up the sample and remove interfering components.

  • Chromatographic Optimization: Modifying the LC method to achieve better separation between this compound and matrix components is crucial.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound, if available, can compensate for matrix effects as it will be similarly affected by suppression or enhancement. While a specific SIL-IS for the N-oxide is not readily commercially available, a deuterated standard for the parent drug, such as d8-Quetiapine, may be a suitable alternative, though this requires careful validation.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.

Q4: Which sample preparation technique is best for reducing matrix effects for this compound?

A4: The choice of sample preparation technique depends on the required sensitivity and sample throughput.

  • Protein Precipitation (PPT): This is a quick and simple method but is often less effective at removing phospholipids, potentially leading to higher matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE generally provides a cleaner extract than PPT, resulting in reduced matrix effects.

  • Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and the lowest matrix effects, but it is a more complex and time-consuming method.

Q5: What are the expected precursor and product ions for this compound in MS/MS analysis?

A5: The protonated precursor ion ([M+H]+) for this compound is m/z 400.[1][2] While optimized MRM transitions need to be determined empirically, based on the fragmentation of similar compounds, a potential product ion could be around m/z 352, corresponding to the loss of the ethoxyethanol group from the piperazine ring. It is essential to optimize the collision energy for this transition to achieve the best sensitivity.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Symptoms:

  • Low peak intensity for this compound across all samples.

  • Inconsistent results between replicate preparations of the same sample.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Extraction For LLE: - Ensure the pH of the aqueous phase is optimized. For basic compounds like Quetiapine and its metabolites, a higher pH (e.g., 9-10) can improve extraction into an organic solvent.[3]- Test different organic extraction solvents. For Quetiapine and its metabolites, tert-butyl methyl ether has been shown to be effective.[3][4]For SPE: - Verify that the correct sorbent type (e.g., mixed-mode cation exchange) is being used.- Optimize the wash and elution solvent compositions and volumes.
Analyte Degradation - Ensure sample pH is maintained within a stable range during preparation and storage.- Minimize the time samples are exposed to room temperature.
Incomplete Reconstitution - After evaporation of the extraction solvent, ensure the residue is fully dissolved in the reconstitution solvent by vortexing or sonication.
Issue 2: High Matrix Effects (Ion Suppression)

Symptoms:

  • Lower than expected analyte response in matrix samples compared to neat solutions.

  • Poor precision and accuracy for quality control samples.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Co-elution with Phospholipids - Improve Sample Cleanup: Switch from PPT to LLE or SPE to more effectively remove phospholipids.- Modify Chromatography: Introduce a wash step in the gradient or use a column with a different selectivity to separate the analyte from the phospholipid elution zone.
Suboptimal Ionization Source Parameters - Optimize source temperature, gas flows, and capillary voltage to minimize the impact of matrix components on the ionization of this compound.
Inadequate Internal Standard - If not using a SIL-IS, consider a structural analog that co-elutes with this compound and experiences similar matrix effects. The use of d8-Quetiapine could be explored.

Experimental Protocols

The following protocols are recommended starting points for the analysis of this compound and will likely require further optimization and validation.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from methods developed for Quetiapine and its other metabolites.[4]

  • To 100 µL of plasma sample, add an appropriate amount of internal standard (e.g., d8-Quetiapine).

  • Add 50 µL of 0.1 M NaOH to adjust the pH.

  • Add 1 mL of tert-butyl methyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline for the extraction of basic drugs from plasma.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 100 µL of plasma by adding an appropriate amount of internal standard and diluting with 200 µL of 2% formic acid.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Parameters (Recommended Starting Point)
  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Proposed):

    • This compound: Precursor m/z 400 -> Product m/z (to be determined, start with ~352)

    • d8-Quetiapine (IS): Precursor m/z 392 -> Product m/z 259

Data Presentation

The following tables summarize expected performance characteristics based on data for Quetiapine and its other metabolites. Note: This data is for illustrative purposes and will need to be established specifically for this compound through method validation.

Table 1: Comparison of Sample Preparation Techniques for Quetiapine and its Metabolites (Illustrative)

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery (%) 80-9585-100>90
Matrix Effect (%) 15-305-15<10
Processing Time FastModerateSlow
Cost per Sample LowLow-ModerateHigh

Table 2: Recovery of Quetiapine and Metabolites with LLE using tert-Butyl Methyl Ether (Adapted from literature) [4]

Analyte Recovery (%)
Quetiapine55.3
Norquetiapine20.6
7-hydroxyquetiapine52.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt Option 1 lle Liquid-Liquid Extraction add_is->lle Option 2 spe Solid-Phase Extraction add_is->spe Option 3 extract Final Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS System extract->lcms data Data Acquisition & Processing lcms->data results Results (Concentration) data->results

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects start High Matrix Effect Observed? check_is Is a Stable Isotope-Labeled Internal Standard Used? start->check_is Yes implement_is Implement SIL-IS check_is->implement_is No check_cleanup Review Sample Cleanup check_is->check_cleanup Yes revalidate Re-validate Method implement_is->revalidate improve_cleanup Switch from PPT to LLE or SPE check_cleanup->improve_cleanup PPT Used check_chroma Optimize Chromatography check_cleanup->check_chroma LLE/SPE Used improve_cleanup->revalidate modify_chroma Modify Gradient/ Change Column check_chroma->modify_chroma Co-elution Observed check_chroma->revalidate No Co-elution modify_chroma->revalidate

Caption: Troubleshooting decision tree for matrix effects.

References

Enhancing the resolution between Quetiapine N-Oxide and S-Oxide peaks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Quetiapine and its related substances. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges.

Troubleshooting Guide: Enhancing Resolution Between Quetiapine N-Oxide and S-Oxide Peaks

A significant challenge in the analysis of Quetiapine is achieving baseline separation between its N-Oxide and S-Oxide metabolites due to their similar physicochemical properties, which often leads to peak co-elution.[1] This guide provides a systematic approach to troubleshoot and enhance the resolution of these critical peaks.

Problem: Poor resolution or co-elution of this compound and S-Oxide peaks.

Initial Assessment Workflow

start Start: Poor Resolution Observed check_method Review Current Method Parameters (Mobile Phase, Column, Flow Rate, Temp.) start->check_method is_shoulder Is there a peak shoulder or asymmetry? check_method->is_shoulder coelution_suspected Co-elution of N-Oxide and S-Oxide is likely is_shoulder->coelution_suspected Yes troubleshoot Proceed to Troubleshooting Steps is_shoulder->troubleshoot No, but resolution is poor coelution_suspected->troubleshoot

Caption: Initial workflow to assess poor peak resolution.

Troubleshooting Steps & Suggested Solutions

A multi-faceted approach involving the optimization of several chromatographic parameters is often necessary to resolve the co-eluting N-Oxide and S-Oxide peaks.

Possible Cause Suggested Solutions
Inadequate Mobile Phase Composition 1. Adjust Mobile Phase pH: The ionization state of the analytes can be altered by changing the pH, which in turn affects their interaction with the stationary phase. Experiment with a pH range around the pKa values of the analytes.[2][3] 2. Modify Organic Solvent Ratio: Vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or a lower percentage of the organic solvent can increase retention times and potentially improve separation.[4] 3. Change Organic Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.[5] 4. Buffer Concentration: Ensure adequate buffering capacity to maintain a stable pH throughout the analysis. A concentration of 10-50 mM is typically recommended.[6][7]
Suboptimal Stationary Phase 1. Change Column Chemistry: If resolution cannot be achieved on a standard C18 column, consider alternative stationary phases. A phenyl-hexyl or a biphenyl column may offer different selectivity for aromatic compounds like Quetiapine and its oxides.[5][8] 2. Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm in UPLC) provide higher efficiency and can lead to better resolution.[1][9]
Inappropriate Temperature or Flow Rate 1. Optimize Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially enhancing resolution.[3][4] However, excessively high temperatures might degrade the analytes. A typical starting point is 40°C.[1] 2. Adjust Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve separation, though it will also increase the run time.[2][4]

Troubleshooting Logic Diagram

start Poor Resolution step1 Step 1: Optimize Mobile Phase - Adjust pH - Vary Organic Ratio - Change Solvent Type start->step1 check1 Resolution Improved? step1->check1 step2 Step 2: Change Stationary Phase - Different Column Chemistry (e.g., Phenyl) - Smaller Particle Size (UPLC) check1->step2 No success Resolution Achieved check1->success Yes check2 Resolution Improved? step2->check2 step3 Step 3: Adjust Physical Parameters - Optimize Temperature - Lower Flow Rate check2->step3 No check2->success Yes check3 Resolution Improved? step3->check3 check3->success Yes fail Consult Further/Consider Alternative Techniques check3->fail No

Caption: Step-by-step troubleshooting logic for enhancing peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the difficulty in separating this compound and S-Oxide?

A1: The primary reason is their structural similarity. Both are oxidation products of Quetiapine with the same molecular weight.[10] This results in very similar physicochemical properties, such as polarity and pKa, making them challenging to separate using standard reversed-phase chromatography.

Q2: Can I use the same LC-MS/MS transition for both N-Oxide and S-Oxide?

A2: While they have the same parent mass, their fragmentation patterns might differ slightly upon collision-induced dissociation. It is advisable to optimize the MS/MS parameters for each oxide individually if reference standards are available. However, if they co-elute, distinguishing them by MS/MS alone becomes impossible without chromatographic separation.

Q3: Is UPLC significantly better than HPLC for this separation?

A3: UPLC, with its use of sub-2 µm particle columns, generally offers higher efficiency and, therefore, better resolving power than traditional HPLC.[1] This can be particularly advantageous for separating closely eluting peaks like the N-Oxide and S-Oxide of Quetiapine.

Q4: Are there any alternative chromatographic techniques to consider?

A4: While reversed-phase LC is the most common, other techniques could be explored if resolution remains a challenge. Chiral chromatography could be investigated, as the oxidation at the sulfur or nitrogen atom might introduce a chiral center or significantly alter the molecule's three-dimensional structure, potentially allowing for separation on a chiral stationary phase.[11][12] Supercritical fluid chromatography (SFC) is another powerful technique for separating closely related compounds and could be a viable alternative.

Experimental Protocols

Example RP-UPLC Method for Quetiapine and Related Substances

This protocol is based on a method developed for the separation of Quetiapine and its impurities, which can be adapted and optimized for the specific resolution of the N-Oxide and S-Oxide.[1]

Parameter Condition
Instrument Waters Acquity UPLC System
Column Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm)
Mobile Phase A 0.1% aqueous triethylamine (pH adjusted to 7.2)
Mobile Phase B Acetonitrile and Methanol (80:20 v/v)
Gradient Program Time (min)
0.0
2.0
4.0
4.5
5.0
Flow Rate 0.5 mL/min
Column Temperature 40°C
Detector Wavelength 252 nm
Injection Volume 1 µL

Experimental Workflow

prep_sample Prepare Sample and Standards setup_uplc Set Up UPLC System (Install Column, Prime Pumps) prep_sample->setup_uplc equilibration Equilibrate Column with Initial Mobile Phase Conditions setup_uplc->equilibration injection Inject Sample equilibration->injection run_gradient Run Gradient Program injection->run_gradient detection Detect at 252 nm run_gradient->detection data_analysis Analyze Data (Check Resolution, Peak Shape) detection->data_analysis

Caption: General workflow for the RP-UPLC analysis of Quetiapine.

Example LC-MS/MS Method for Quetiapine and its Metabolites

This protocol provides a starting point for developing a sensitive and specific method for the quantification of Quetiapine and its oxides.[13][14]

Parameter Condition
Instrument LC-MS/MS System (e.g., Triple Quadrupole)
Column Luna C18 (50 mm x 2.0 mm, 5 µm)
Mobile Phase 50 mmol/L methanolic ammonium acetate (pH 6.0)
Flow Rate 0.5 mL/min
Ionization Mode Positive Ion Electrospray (ESI+) or APCI
Detection Mode Multiple Reaction Monitoring (MRM)
Example MRM Transitions Analyte
Quetiapine
This compound
Quetiapine S-Oxide

Note: The specific MRM transitions for the N-Oxide and S-Oxide need to be determined by infusing pure standards of each compound into the mass spectrometer to identify the most abundant and stable product ions.

References

Stability issues of Quetiapine N-Oxide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Quetiapine N-Oxide in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and under what conditions does it typically form?

A1: this compound is a major metabolite and a primary degradation product of the atypical antipsychotic drug, Quetiapine. It is formed through the oxidation of the tertiary amine on the piperazine ring of the Quetiapine molecule. This degradation is most prominent under oxidative stress conditions, such as exposure to hydrogen peroxide. It is also observed during forced degradation studies under acidic and basic hydrolysis, and upon exposure to light (photolysis).

Q2: What are the initial indicators of this compound formation in my Quetiapine sample?

A2: The primary sign of Quetiapine degradation to its N-oxide is the appearance of a new peak with a different retention time in your chromatogram during analysis by methods like HPLC or UPLC. Concurrently, you may observe a decrease in the peak area or height of the parent Quetiapine peak, indicating its consumption. Mass spectrometry can confirm the identity of the new peak, as this compound will have a mass-to-charge ratio (m/z) of 400 (M+H)⁺, compared to 384 (M+H)⁺ for Quetiapine.

Q3: In which common laboratory solvents is this compound soluble?

A3: Based on available data, this compound is slightly soluble in chloroform and methanol. For creating stock solutions, it is advisable to start with these solvents. Sonication may aid in dissolution. Given that Quetiapine Fumarate has good solubility in DMF, methanol, and ethanol, these may also be suitable solvents for its N-oxide, though empirical testing is recommended.

Q4: How can I minimize the formation of this compound during my experiments with Quetiapine?

A4: To minimize the oxidative degradation of Quetiapine into its N-oxide, consider the following precautions:

  • Use deoxygenated solvents: Purge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Work with fresh solutions: Prepare solutions of Quetiapine immediately before use.

  • Control pH: Maintain the pH of your solutions close to neutral, as both acidic and basic conditions can promote degradation.

  • Protect from light: Store solutions in amber vials or protect them from direct light to prevent photolytic degradation.

  • Low temperature storage: Store stock solutions and samples at low temperatures (e.g., -20°C) to slow down degradation kinetics.

  • Avoid oxidizing agents: Ensure all glassware is thoroughly cleaned and free of any residual oxidizing agents.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored as a solid in a tightly sealed container at -20°C, under an inert atmosphere. If preparing solutions, they should be stored at low temperatures, protected from light, and used as quickly as possible to minimize degradation.

Troubleshooting Guides

Problem 1: An unknown peak, suspected to be this compound, is increasing in my Quetiapine sample over time.

  • Possible Cause: Your Quetiapine sample is degrading due to oxidation. This can be accelerated by exposure to air, light, elevated temperatures, or inappropriate pH.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to confirm if the m/z of the new peak corresponds to this compound (m/z 400 [M+H]⁺).

    • Review Sample Preparation:

      • Are you using freshly prepared solutions?

      • Are your solvents deoxygenated?

      • Is the pH of your sample matrix controlled?

    • Review Storage Conditions:

      • Are your samples protected from light?

      • Are they stored at an appropriate temperature (refrigerated or frozen)?

    • Implement Preventative Measures: Follow the guidelines in FAQ Q4 to minimize further degradation.

Problem 2: My this compound reference standard appears to be degrading in solution.

  • Possible Cause: Although a degradation product itself, this compound may be susceptible to further degradation under certain conditions, such as prolonged exposure to harsh pH, high temperatures, or strong light. N-oxides can sometimes be reduced back to the parent amine or undergo other rearrangements.

  • Troubleshooting Steps:

    • Assess Purity: Re-analyze the reference standard solution using a validated HPLC or UPLC method to determine its purity.

    • Check Solvent and pH: Ensure the solvent is of high purity and the pH is neutral.

    • Evaluate Storage: Confirm that the solution is stored in an amber vial at a low temperature (-20°C is recommended).

    • Prepare Fresh Solutions: If degradation is confirmed, it is best to prepare fresh solutions from the solid reference standard for each experiment.

Data Presentation

The stability of Quetiapine is often assessed through forced degradation studies, where the formation of this compound is a key indicator of oxidative degradation. The table below summarizes the degradation of Quetiapine under various stress conditions.

Table 1: Summary of Quetiapine Forced Degradation Studies

Stress ConditionDurationTemperature% Degradation of QuetiapineReference(s)
0.1 N HCl24 hoursNot Specified84.9%
0.1 N HCl48 hoursNot Specified100%
0.1 N NaOH24 hoursNot Specified33.1%
0.1 N NaOH48 hoursNot Specified66.1%
3% H₂O₂24 hoursNot Specified11.5%
3% H₂O₂48 hoursNot Specified100%
30% H₂O₂1 hour60°CSignificant Degradation
Thermal36 hours80°C8.42%
PhotolyticNot SpecifiedNot Specified5.45%

Experimental Protocols

Protocol 1: Forced Oxidation of Quetiapine to Generate this compound

This protocol is adapted from forced degradation studies and can be used to generate this compound for use as a reference material or to study its formation.

  • Sample Preparation: Accurately weigh 40 mg of Quetiapine Fumarate and dissolve it in 25 mL of methanol.

  • Oxidation: Add 4 mL of 30% hydrogen peroxide to the solution.

  • Incubation: Heat the solution in a water bath at 60°C for 1 hour.

  • Neutralization and Dilution: After cooling to room temperature, neutralize the solution and dilute to a final volume with the appropriate solvent for analysis (e.g., methanol or a mobile phase component).

  • Analysis: Analyze the sample using a validated stability-indicating HPLC or UPLC method to confirm the formation of this compound and quantify its presence.

Protocol 2: Stability Assessment of this compound in Solution

This protocol provides a general framework for assessing the stability of a this compound solution.

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., methanol, acetonitrile, DMSO, or an aqueous buffer).

  • Stress Conditions: Aliquot the stock solution into several amber vials. Expose the vials to different conditions:

    • Temperature: Room temperature (25°C), refrigerated (4°C), and elevated temperature (e.g., 40°C).

    • Light: Expose one set of vials at room temperature to controlled UV and visible light as per ICH Q1B guidelines. Keep a parallel set protected from light as a control.

    • pH: For aqueous stability, prepare solutions in buffers of different pH values (e.g., pH 4, 7, and 9).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial.

  • Sample Analysis: Dilute the aliquots to a suitable concentration and analyze them using a validated HPLC or UPLC method.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). The appearance of new peaks should also be noted and investigated.

Visualizations

cluster_conditions Stress Conditions Quetiapine Quetiapine N_Oxide This compound Quetiapine->N_Oxide Primary Pathway S_Oxide Quetiapine S-Oxide Quetiapine->S_Oxide Other_Degradants Other Degradation Products Quetiapine->Other_Degradants Oxidative Oxidative (e.g., H₂O₂) Oxidative->Quetiapine Acidic Acidic Hydrolysis (e.g., HCl) Acidic->Quetiapine Basic Basic Hydrolysis (e.g., NaOH) Basic->Quetiapine Photolytic Photolytic (Light Exposure) Photolytic->Quetiapine

Caption: Degradation pathways of Quetiapine under various stress conditions.

start Start: Prepare Quetiapine N-Oxide Solution aliquot Aliquot Solution into Vials start->aliquot stress Expose to Stress Conditions (Temp, Light, pH) aliquot->stress timepoint Withdraw Samples at Defined Time Points stress->timepoint analyze Analyze by HPLC/UPLC timepoint->analyze evaluate Evaluate Data: % Remaining & New Peaks analyze->evaluate end End: Determine Stability evaluate->end

Caption: Experimental workflow for assessing the stability of this compound.

Overcoming challenges in the synthesis of high-purity Quetiapine N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of high-purity Quetiapine N-Oxide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive oxidizing agent.- Incorrect reaction temperature.- Insufficient reaction time.- Use a fresh, properly stored oxidizing agent (e.g., sodium periodate, hydrogen peroxide, or m-CPBA).- Ensure the reaction is maintained at the specified temperature (typically ambient).- Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.[1][2]
Presence of Unreacted Quetiapine - Incomplete oxidation reaction.- Insufficient amount of oxidizing agent.- Increase the molar ratio of the oxidizing agent to Quetiapine.- Extend the reaction time, monitoring closely by TLC or HPLC to avoid over-oxidation.
Formation of Quetiapine S-Oxide Impurity - Use of a non-selective oxidizing agent.- Reaction conditions favoring sulfur oxidation.- Use a selective oxidizing agent like sodium periodate in methanol, which favors N-oxidation over S-oxidation.[1][2]- Hydrogen peroxide in the presence of a catalyst like sodium tungstate can lead to the formation of the S-oxide.[1][2]
Difficulty in Isolating/Purifying the Product - Co-precipitation of impurities.- Product is an oil or gummy solid instead of a crystalline solid.- Purify the crude product using column chromatography on silica gel.- Recrystallization from a suitable solvent system (e.g., ethanol) can yield a high-purity crystalline product.[3]- A slurry wash with a solvent in which the product is sparingly soluble (e.g., methanol) can help remove some impurities.[1]
Product Purity is Low After Initial Purification - Inefficient removal of structurally similar impurities (e.g., Quetiapine S-Oxide).- Residual starting material.- Optimize the mobile phase for preparative HPLC for better separation of the N-oxide from the S-oxide and other impurities.[1][2]- Perform multiple recrystallizations, monitoring purity by HPLC after each step.
Inconsistent Yields - Variability in the quality of starting materials.- Lack of precise control over reaction parameters (temperature, stirring, addition rate of reagents).- Use high-purity Quetiapine starting material.- Maintain strict control over all reaction parameters. Implement a standardized protocol for all syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in synthesizing high-purity this compound?

A1: The most common challenge is the concurrent formation of the Quetiapine S-Oxide impurity.[1][2] Both the nitrogen on the piperazine ring and the sulfur in the dibenzothiazepine ring are susceptible to oxidation. Achieving selective oxidation of the nitrogen atom to form the N-oxide without oxidizing the sulfur atom requires careful selection of the oxidizing agent and reaction conditions.

Q2: Which oxidizing agent is recommended for the selective synthesis of this compound?

A2: Sodium periodate (NaIO₄) in methanol at ambient temperature is a recommended method for the selective N-oxidation of Quetiapine.[1][2] This method has been shown to favor the formation of this compound over the S-oxide. Other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used, but may require more careful control of reaction conditions to maintain selectivity.[4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol (9:1 v/v) on silica gel plates.[1][2] The disappearance of the Quetiapine spot and the appearance of a new, more polar spot corresponding to this compound indicates the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the key analytical techniques to confirm the purity of the final product?

A4: The purity of this compound should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method is crucial for separating this compound from the starting material, Quetiapine S-Oxide, and other potential impurities.[5][6]

  • Thin Layer Chromatography (TLC): Provides a quick check for the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure the absence of signals corresponding to impurities.

Q5: What are the typical purification methods for obtaining high-purity this compound?

A5: High-purity this compound can be obtained through one or a combination of the following methods:

  • Preparative HPLC: This is a highly effective method for separating this compound from closely related impurities like the S-oxide.[1][2]

  • Column Chromatography: Using silica gel as the stationary phase can be used for purification.

  • Recrystallization: Recrystallizing the crude product from a suitable solvent, such as ethanol, can significantly improve purity.[3]

  • Slurry Wash: Washing the crude solid with a solvent in which the N-oxide is poorly soluble can remove more soluble impurities.[1]

Q6: How should I store this compound to prevent degradation?

A6: this compound is a known degradation product of Quetiapine, often formed under oxidative conditions.[3][7][8] Therefore, it is important to store the purified compound in a well-sealed container, protected from light, heat, and atmospheric oxygen to minimize further degradation.

Experimental Protocols

Synthesis of this compound using Sodium Periodate

This protocol is adapted from the literature for the selective N-oxidation of Quetiapine.[1][2]

  • Preparation of Quetiapine Free Base:

    • Dissolve Quetiapine hemifumarate in a mixture of chloroform and water.

    • Adjust the pH to approximately 8 with a 10% sodium bicarbonate solution.

    • Separate the organic layer, wash it with deionized water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Quetiapine free base.

  • N-Oxidation Reaction:

    • Dissolve the obtained Quetiapine free base in methanol at ambient temperature.

    • Add sodium periodate (approximately 1.16 mmol per 25 mmol of Quetiapine) to the solution.

    • Stir the reaction mixture at ambient temperature for about 48 hours.

    • Monitor the reaction progress by TLC (chloroform:methanol 9:1 v/v).

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove inorganic materials.

    • Concentrate the filtrate under reduced pressure.

    • Add acetonitrile to the residue with stirring to precipitate the crude product.

    • Filter the solid and wash the cake with methanol.

    • For higher purity, the crude product can be further purified by preparative HPLC or recrystallization from ethanol.

Analytical Methods for Purity Assessment
Technique Conditions Purpose
TLC Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Chloroform:Methanol (9:1 v/v)Detection: UV light (254 nm)To monitor reaction progress and for preliminary purity assessment.
RP-HPLC Column: C8 or C18 (e.g., Waters Symmetry C8, 250 x 4.6mm, 5µm)Mobile Phase: Gradient or isocratic elution with a buffer (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile).Flow Rate: ~1.0 mL/minDetection: UV at ~290 nmFor quantitative purity determination and separation of impurities like Quetiapine S-Oxide.

Visualizations

Experimental Workflow for High-Purity this compound Synthesis

G A Start: Quetiapine Hemifumarate B Dissolution in Chloroform/Water & pH Adjustment (pH 8) A->B C Extraction & Concentration B->C D Quetiapine Free Base C->D E N-Oxidation with NaIO4 in Methanol (48h, RT) D->E F Reaction Monitoring (TLC/HPLC) E->F In-process control F->E Incomplete? Continue G Filtration & Concentration F->G Complete? Proceed H Precipitation with Acetonitrile G->H I Crude this compound H->I J Purification I->J K Preparative HPLC J->K L Recrystallization (Ethanol) J->L M High-Purity this compound K->M L->M

Caption: Workflow for the synthesis and purification of high-purity this compound.

Logical Relationship of Oxidizing Agent to Product Profile

G cluster_start Starting Material cluster_reagents Oxidizing Agents cluster_products Potential Products Quetiapine Quetiapine NaIO4 Sodium Periodate in Methanol H2O2_cat Hydrogen Peroxide + Sodium Tungstate N_Oxide This compound (Desired Product) NaIO4->N_Oxide Favored Pathway (Selective) H2O2_cat->N_Oxide Forms N-Oxide as well S_Oxide Quetiapine S-Oxide (Major Impurity) H2O2_cat->S_Oxide Significant Side-Product Formation

Caption: Impact of oxidizing agent choice on the product profile in Quetiapine oxidation.

References

Technical Support Center: Method Refinement for Sensitive Detection of Quetiapine N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of Quetiapine N-Oxide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue IDQuestionAnswer
QN-TS-01 I am observing low recovery of this compound during sample extraction from plasma. What are the potential causes and solutions? Low recovery is a common issue. Consider the following: * Extraction Solvent: The choice of organic solvent is critical. While tert-butyl methyl ether has been shown to be effective for quetiapine and its metabolites, systematic evaluation of other solvents like ethyl acetate or a mixture of solvents may be necessary to optimize recovery for the N-oxide specifically.[1] * pH of the Sample: Quetiapine and its metabolites are weakly basic. Adjusting the plasma pH to approximately 9.0-10.0 before liquid-liquid extraction (LLE) can significantly improve the extraction efficiency into the organic layer.[1] * Extraction Technique: If LLE continues to yield low recovery, consider solid-phase extraction (SPE). SPE can offer cleaner extracts and potentially higher and more consistent recoveries. Various SPE sorbents (e.g., C18, mixed-mode) should be evaluated.[1] * Sample Volume and Solvent Ratios: Ensure the ratio of plasma to extraction solvent is optimized. Insufficient solvent volume may lead to incomplete extraction.
QN-TS-02 My chromatogram shows significant peak tailing for this compound. How can I improve the peak shape? Peak tailing can be caused by several factors: * Column Choice: Ensure the analytical column is appropriate for the analysis of basic compounds. Columns with base-deactivated silica or hybrid particle technology can reduce secondary interactions that cause tailing. A C18 column is commonly used.[1] * Mobile Phase pH: The pH of the mobile phase plays a crucial role. For basic analytes like this compound, a mobile phase with a pH in the acidic range (e.g., pH 3-4) using additives like formic acid or ammonium formate can improve peak shape by ensuring the analyte is in a single ionic form. * Sample Overload: Injecting too much sample onto the column can lead to peak tailing. Try reducing the injection volume or diluting the sample. * Column Contamination: Contaminants from the sample matrix can accumulate on the column frit or packing material, leading to poor peak shape. Implement a column washing step after each batch or use a guard column.
QN-TS-03 I am experiencing poor sensitivity and a low signal-to-noise ratio for this compound in my LC-MS/MS analysis. What steps can I take to enhance sensitivity? Improving sensitivity is key for detecting low concentrations of metabolites: * Sample Pre-concentration: If the concentration of this compound in your samples is very low, consider a pre-concentration step. This can be achieved by evaporating the extraction solvent and reconstituting the residue in a smaller volume of mobile phase. * Mass Spectrometer Optimization: Ensure that the MS parameters are fully optimized for this compound. This includes optimizing the precursor and product ion selection for multiple reaction monitoring (MRM), as well as tuning parameters like collision energy, cone voltage, and source temperatures. * Matrix Effects: Ion suppression from endogenous components in the plasma matrix can significantly reduce the signal. A thorough evaluation of matrix effects is necessary. If significant suppression is observed, improving the sample cleanup procedure (e.g., using SPE instead of protein precipitation) or using a co-eluting internal standard can help mitigate this issue.[1]
QN-TS-04 I am concerned about the stability of this compound in my plasma samples. How can I minimize its degradation? This compound can be susceptible to degradation: * Storage Conditions: Store plasma samples at -80°C to minimize enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles. * Sample Handling: Process samples on ice and minimize the time they are at room temperature. * Antioxidants: For oxidative stability concerns, consider adding antioxidants to the sample, but their compatibility with the analytical method must be verified.[1] * pH Control: Maintain a neutral pH during sample storage and initial handling steps, as extreme pH conditions can lead to degradation.[1]

Frequently Asked Questions (FAQs)

Question IDQuestionAnswer
QN-FAQ-01 What is a typical LC-MS/MS method for the sensitive detection of this compound? A common approach involves reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. A gradient elution with a C18 column and a mobile phase consisting of an aqueous component with a modifier like formic acid or ammonium acetate and an organic component like acetonitrile or methanol is typically used. Detection is performed using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.
QN-FAQ-02 What are the common sample preparation techniques for extracting this compound from biological matrices? The two most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). * LLE: This involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. Adjusting the pH of the sample is often necessary to ensure the analyte is in a neutral form for efficient extraction.[1] * SPE: This technique uses a solid sorbent to retain the analyte while interferences are washed away. The analyte is then eluted with a suitable solvent. SPE can provide cleaner extracts than LLE.[1] Protein precipitation is a simpler but less clean sample preparation method that can also be used.
QN-FAQ-03 How can I confirm the identity of the this compound peak in my chromatogram? The identity of this compound can be confirmed by comparing its retention time and mass spectral data with that of a certified reference standard. The mass spectrum should show the correct precursor ion (parent mass) and the characteristic product ions upon fragmentation in the mass spectrometer.
QN-FAQ-04 What are the key validation parameters to consider for a bioanalytical method for this compound? According to regulatory guidelines, key validation parameters include: * Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. * Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. * Linearity and Range: The concentration range over which the method is accurate, precise, and linear. * Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision. * Recovery: The efficiency of the extraction procedure. * Matrix Effect: The effect of sample components on the ionization of the analyte. * Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
QN-FAQ-05 Where can I obtain a reference standard for this compound? Certified reference standards for this compound are available from various commercial suppliers of pharmaceutical reference standards.

Quantitative Data Summary

The following table summarizes quantitative data from a validated LC-MS/MS method for the determination of quetiapine and its metabolites, including a sulfoxide metabolite which has the same mass as the N-oxide. This data can serve as a reference for method development and validation.

AnalyteLLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Quetiapine<0.70< 6.0< 6.4
Norquetiapine<0.70< 9.4< 5.9
7-hydroxyquetiapine<0.70< 6.4< 6.2
7-hydroxy N-desalkylquetiapine<0.70< 10.0< 6.4
Quetiapine Sulfoxide <0.70 < 8.6 < 9.5
Data adapted from a study by Davis et al. (2010). Note that Quetiapine Sulfoxide has the same molecular weight as this compound.[2]

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is a representative example and may require optimization for specific laboratory conditions and equipment.

  • Sample Preparation:

    • Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

    • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 20 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound) to each plasma sample.

  • pH Adjustment:

    • Add 50 µL of a suitable buffer or base (e.g., 0.1 M sodium carbonate) to adjust the pH of the plasma sample to approximately 9.0-10.0. Vortex briefly.

  • Extraction:

    • Add 1 mL of the extraction solvent (e.g., tert-butyl methyl ether).

    • Vortex the mixture vigorously for 5 minutes.

  • Centrifugation:

    • Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex briefly to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound Analysis

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ph Adjust pH (9-10) is->ph lle Liquid-Liquid Extraction ph->lle centrifuge Centrifugation lle->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon lc LC Separation (C18) recon->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: A typical experimental workflow for the analysis of this compound in plasma.

Troubleshooting Logic for Low Analyte Recovery

start Low Recovery Observed check_ph Is Sample pH Optimized (9-10)? start->check_ph adjust_ph Adjust pH and Re-extract check_ph->adjust_ph No check_solvent Is Extraction Solvent Optimal? check_ph->check_solvent Yes adjust_ph->start test_solvents Test Alternative Solvents (e.g., Ethyl Acetate) check_solvent->test_solvents No check_technique Is LLE Sufficient? check_solvent->check_technique Yes test_solvents->start consider_spe Consider Solid-Phase Extraction (SPE) check_technique->consider_spe No end Recovery Improved check_technique->end Yes consider_spe->end

Caption: A logical workflow for troubleshooting low recovery of this compound.

References

Preventing the degradation of Quetiapine N-Oxide during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Quetiapine N-Oxide during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound is one of the principal oxidative metabolites of Quetiapine, an atypical antipsychotic medication.[1][2][3] Accurate measurement of Quetiapine and its metabolites, including the N-oxide, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and stability testing of pharmaceutical formulations to ensure safety and efficacy.[4][5]

Q2: What are the primary factors that can cause the degradation of Quetiapine and the formation of this compound?

Quetiapine is susceptible to degradation under several conditions, primarily:

  • Oxidative Stress: This is the most significant factor leading to the formation of this compound and S-oxide.[1][2][6][7] Exposure to oxidizing agents, and even atmospheric oxygen, can promote this degradation.

  • Acidic and Basic Conditions: Quetiapine can undergo hydrolysis in both acidic and basic environments.[7][8][9]

  • Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation of Quetiapine.[7][10][11]

  • Thermal Stress: Elevated temperatures can accelerate the degradation process.[6]

Q3: Can this compound degrade further or revert to Quetiapine during analysis?

While the primary focus in the literature is on the formation of this compound from Quetiapine, the intrinsic stability of the N-oxide itself is less characterized. N-oxides can be susceptible to reduction back to the parent amine under certain conditions, though this is not extensively documented for this compound in analytical settings. It is crucial to assume that the same factors promoting Quetiapine degradation (e.g., harsh pH, high temperature) could also affect the stability of its metabolites.

Q4: What are the initial indicators of this compound degradation in an analytical run?

Signs of degradation during chromatographic analysis may include:

  • A decrease in the peak area or response of the this compound standard or sample.

  • The appearance of new, unexpected peaks in the chromatogram.

  • Poor peak shape for the this compound peak.

  • Inconsistent results between replicate injections or different sample preparations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Increased levels of this compound in prepared samples over time.
Possible Cause Recommended Solution
Oxidation of Quetiapine in the sample matrix after collection or during preparation. - Minimize sample exposure to air. Consider working under an inert atmosphere (e.g., nitrogen) if feasible.- Use amber vials or protect samples from light to prevent photo-oxidation.[10]- Prepare samples immediately before analysis or store them at low temperatures (-20°C or -80°C) for short periods.[12]- Use deoxygenated solvents for sample reconstitution and mobile phases by sparging with helium or nitrogen.[7]
Presence of oxidizing contaminants in reagents or solvents. - Use high-purity, HPLC or LC-MS grade solvents and reagents.- Prepare fresh solutions and buffers daily.
Inappropriate pH of the sample solution. - Maintain the pH of the sample solution close to neutral if possible. Quetiapine is susceptible to both acid and base hydrolysis which can be a precursor to oxidation.[7]
Issue 2: Inconsistent or decreasing this compound concentrations in analytical standards.
Possible Cause Recommended Solution
Degradation of stock or working standard solutions. - Store stock solutions of this compound in a refrigerator or freezer, protected from light.- Prepare fresh working standards daily from a stable stock solution.- Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials.
Adsorption to container surfaces. - Use silanized glass vials or low-adsorption polypropylene vials for storing standard solutions.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Quetiapine and its Metabolites from Plasma

This protocol is adapted from validated methods for the analysis of Quetiapine and its metabolites.[12]

  • Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge to separate plasma. If not analyzed immediately, store plasma at -20°C or lower.[12]

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., Quetiapine-d8).

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Forced Degradation Study for Quetiapine

This protocol is a general guideline for inducing the formation of degradation products, including this compound, for analytical method development and validation.[6][8][9]

  • Acid Hydrolysis: Dissolve Quetiapine in 0.1 M HCl and heat at 60°C for 1 hour.[6][8]

  • Base Hydrolysis: Dissolve Quetiapine in 0.1 M NaOH and heat at 60°C for 1 hour.[8]

  • Oxidative Degradation: Dissolve Quetiapine in a solution of 3-30% hydrogen peroxide and keep at room temperature or slightly elevated temperature (e.g., 60°C) for 1 hour.[6][8] This condition is known to produce significant amounts of this compound.[6]

  • Photolytic Degradation: Expose a solution of Quetiapine to UV light (e.g., 254 nm) for a specified period.

  • Thermal Degradation: Heat a solid sample of Quetiapine at a high temperature (e.g., 105°C) for a specified period.

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for analysis.

Quantitative Data Summary

The following table summarizes the degradation of Quetiapine under various stress conditions from a published study. This data is indicative of the conditions that lead to the formation of degradation products like this compound.

Table 1: Summary of Quetiapine Forced Degradation [8]

Stress ConditionTime (hours)Temperature% Degradation of Quetiapine
0.1N HCl24Ambient84.9%
0.1N HCl48Ambient100%
0.1N NaOH24Ambient33.1%
0.1N NaOH48Ambient66.1%
3% H₂O₂24Ambient11.5%
3% H₂O₂48Ambient100%

Note: Oxidative degradation with H₂O₂ is a primary method for generating this compound.[6]

Visualizations

Quetiapine Degradation and Analytical Workflow cluster_degradation Degradation Pathways cluster_workflow Analytical Workflow to Minimize Degradation Quetiapine Quetiapine N_Oxide This compound Quetiapine->N_Oxide Oxidation (H₂O₂, air) S_Oxide Quetiapine S-Oxide Quetiapine->S_Oxide Oxidation Hydrolysis_Products Hydrolysis Products Quetiapine->Hydrolysis_Products Acid/Base Photodegradation_Products Photodegradation Products Quetiapine->Photodegradation_Products Light (UV) Sample_Collection 1. Sample Collection (EDTA plasma, protect from light) Sample_Preparation 2. Sample Preparation (Immediate, low temp, deoxygenated solvents) Sample_Collection->Sample_Preparation Analysis 3. LC-MS/MS Analysis (Validated stability-indicating method) Sample_Preparation->Analysis Data_Interpretation 4. Data Interpretation Analysis->Data_Interpretation

Caption: Quetiapine degradation pathways and recommended analytical workflow.

Troubleshooting_Logic Troubleshooting Inconsistent this compound Results cluster_standards Standard Stability Issues cluster_samples Sample Stability Issues start Inconsistent Quetiapine N-Oxide Results check_standards Are analytical standards stable? start->check_standards check_samples Is there degradation in samples? start->check_samples standards_yes Prepare fresh standards daily Store stock at low temp, protected from light check_standards->standards_yes Yes standards_no Proceed to check samples check_standards->standards_no No samples_yes Minimize exposure to air, light, and heat Use fresh, deoxygenated solvents Maintain neutral pH check_samples->samples_yes Yes samples_no Review instrument parameters and method validation check_samples->samples_no No standards_no->check_samples

Caption: Logical troubleshooting flow for inconsistent this compound results.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Quetiapine N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Quetiapine N-Oxide, a principal oxidation impurity and metabolite of the atypical antipsychotic drug Quetiapine. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of Quetiapine drug products. This document presents a detailed overview of various chromatographic techniques, their experimental protocols, and performance characteristics to aid in the selection of the most appropriate method for specific research and quality control needs.

Comparison of Analytical Methods

The primary methods for the analysis of this compound include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and run time.

Table 1: Comparison of Chromatographic Methods for this compound Analysis
ParameterRP-HPLC with UV DetectionRP-UPLC with UV DetectionLC-MS/MS
Principle Separation based on polarity with UV detection.Separation on smaller particle columns for higher resolution and speed.Separation coupled with mass analysis for high selectivity and sensitivity.
Primary Use Routine quality control, stability studies.High-throughput screening, stability indicating assays.Bioanalysis, impurity profiling, pharmacokinetic studies.[1][2]
Selectivity Good, but potential for interference from co-eluting compounds.[3][4]Excellent, improved resolution over HPLC.[5]Very high, based on mass-to-charge ratio.[1][6]
Sensitivity Moderate, with Limits of Detection (LOD) typically in the µg/mL range.[3][7]High, with improved peak heights compared to HPLC.Very high, with Limits of Quantification (LOQ) in the ng/mL to pg/mL range.[1][2]
Run Time Longer, typically > 10 minutes.Shorter, often < 5 minutes.[5]Short, typically < 5 minutes.[1][2]
Cost Lower instrument and operational cost.Higher initial instrument cost.Highest instrument and operational cost.[5]

Experimental Protocols

Detailed experimental conditions are crucial for the successful implementation and validation of an analytical method. The following tables summarize the typical experimental protocols for the different techniques.

Table 2: Experimental Protocol for a Stability-Indicating RP-HPLC Method
ParameterDescription
Column Zorbax SB-Phenyl, 250 mm x 4.6 mm, 5 µm[3]
Mobile Phase Acetonitrile and 0.02 M phosphate buffer (50:50, v/v), pH 5.5[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 254 nm[3]
Injection Volume 20 µL[3]
Temperature Ambient
Table 3: Experimental Protocol for a Stability-Indicating RP-UPLC Method
ParameterDescription
Column Agilent Eclipse Plus C18, RRHD 1.8 µm, 50 mm x 2.1 mm[5]
Mobile Phase Gradient elution with 0.1% aqueous triethylamine (pH 7.2) and a mixture of acetonitrile and methanol (80:20, v/v)[5]
Flow Rate 0.5 mL/min[5]
Detection UV at 252 nm[5]
Injection Volume 1 µL[5]
Temperature 40°C[5]
Table 4: Experimental Protocol for an LC-MS/MS Method
ParameterDescription
Column Waters Xbridge C18, 3.5 µm, 2.1 mm x 50 mm[2]
Mobile Phase Gradient elution with acetonitrile and water (containing 10mM ammonium acetate and 0.1% formic acid)[2]
Flow Rate 0.4 mL/min[2]
Ionization Positive Electrospray Ionization (ESI+)[1][2]
Detection Multiple Reaction Monitoring (MRM)[2]
MRM Transition Quetiapine: m/z 384.2 → 253.1[1][2]

Performance and Validation Data

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. Key validation parameters include linearity, precision, accuracy, and sensitivity (LOD and LOQ).

Table 5: Comparative Validation Data for Quetiapine Analysis
Validation ParameterRP-HPLC with UV DetectionRP-UPLC with UV DetectionLC-MS/MS
Linearity Range 0.08–20 µg/mL[3]50% to 150% of standard concentration[5]0.5–400 ng/mL[2]
Correlation Coefficient (r²) > 0.999[3]> 0.9999[5]Not explicitly stated, but linearity is confirmed[2]
Precision (%RSD) < 2%< 0.38%[5]Intra-day and inter-day < 15%[2]
Accuracy (% Recovery) 99.96 ± 1.25% (bulk drug)[3]Not explicitly stated in percentage, but low %RSD indicates good accuracy[5]Intra-day and inter-day within ±15% of nominal values[2]
LOD 0.03 µg/mL[3]0.0000437 µg/ml[7]Not explicitly stated
LOQ Not explicitly stated0.0001325 µg/ml[7]0.5 ng/mL[2]

Note: The UPLC LOD and LOQ values are for Quetiapine and its impurities in general, as a specific value for the N-oxide was not detailed in the source.

Visualizing the Workflow and Validation Relationships

To further clarify the processes involved in analytical method validation, the following diagrams illustrate a typical experimental workflow and the logical relationship between key validation parameters.

G cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition and Processing S1 Weighing of Standard and Sample S2 Dissolution in Diluent S1->S2 S3 Sonication S2->S3 S4 Dilution to Final Concentration S3->S4 A1 System Suitability Test S4->A1 Start Analysis A2 Injection of Blank A1->A2 A3 Injection of Standard A2->A3 A4 Injection of Sample A3->A4 D1 Chromatogram Recording A4->D1 D2 Peak Integration D1->D2 D3 Calculation of Results D2->D3

Caption: Experimental workflow for the analysis of this compound.

G cluster_method Analytical Method Validation Specificity Specificity/ Selectivity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Precision->Accuracy LOD->LOQ Robustness Robustness Robustness->Precision Stability Solution Stability Stability->Accuracy

References

A Comparative Analysis of Quetiapine N-Oxide and Quetiapine S-Oxide: Chemical and Metabolic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key oxidized metabolites of the atypical antipsychotic drug quetiapine: Quetiapine N-Oxide and Quetiapine S-Oxide. While direct pharmacological comparisons are limited by the available data, this document summarizes their chemical properties, metabolic formation, and the experimental protocols for their synthesis and characterization.

Introduction

Quetiapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[1] It undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, this compound and Quetiapine S-Oxide are notable products of oxidation.[1] Understanding the characteristics of these metabolites is crucial for a comprehensive understanding of quetiapine's pharmacology and toxicology. Quetiapine S-oxide is considered a major, but inactive, metabolite.[2][3] The pharmacological activity of this compound has not been extensively characterized in publicly available literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and Quetiapine S-Oxide is presented in Table 1. This data is essential for their identification, purification, and handling in a research setting.

PropertyThis compoundQuetiapine S-Oxide
Chemical Name 2-[2-(4-dibenzo[b,f][1][4]thiazepin-11-yl-1-oxido-1-piperazinyl)ethoxy]ethanol2-{2-[4-(5-oxidodibenzo[b,f][1][4]thiazepin-11-yl)-1-piperazinyl]ethoxy}ethanol
Molecular Formula C₂₁H₂₅N₃O₃S[5]C₂₁H₂₅N₃O₃S[6]
Molecular Weight 399.51 g/mol [5]399.51 g/mol [6]
CAS Number 1076199-40-0[5]329216-63-9[6]
Appearance White solidWhite solid
Synthesis Method Oxidation of quetiapine with sodium periodate in methanol.[1]Oxidation of quetiapine with hydrogen peroxide in methanol in the presence of sodium tungstate dihydrate.[1]

Metabolic Pathways

Quetiapine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme involved.[2][7] The formation of Quetiapine S-Oxide is a result of sulfoxidation, a common metabolic pathway for compounds containing a sulfur atom. The N-oxidation of the piperazine ring leads to the formation of this compound.

Below is a diagram illustrating the metabolic formation of this compound and Quetiapine S-Oxide from the parent drug, quetiapine.

Quetiapine Metabolism Metabolic Pathway of Quetiapine to N-Oxide and S-Oxide Quetiapine Quetiapine N_Oxide This compound Quetiapine->N_Oxide N-Oxidation S_Oxide Quetiapine S-Oxide Quetiapine->S_Oxide Sulfoxidation CYP3A4 CYP3A4 CYP3A4->S_Oxide

Caption: Metabolic pathway of Quetiapine.

Signaling Pathways of Quetiapine and its Active Metabolite, Norquetiapine

While the direct interactions of this compound and S-Oxide with neuronal signaling pathways are not well-documented, the pathways affected by the parent drug, quetiapine, and its pharmacologically active metabolite, norquetiapine, are well-established. Quetiapine exerts its antipsychotic effects through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[8][9] Norquetiapine contributes to the antidepressant effects through potent inhibition of the norepinephrine transporter (NET) and partial agonism at the 5-HT1A receptor.[8][10]

The following diagram illustrates the primary signaling targets of quetiapine and norquetiapine.

Quetiapine Signaling Signaling Targets of Quetiapine and Norquetiapine cluster_quetiapine Quetiapine cluster_norquetiapine Norquetiapine Quetiapine Quetiapine D2_Receptor D2 Receptor Quetiapine->D2_Receptor Antagonism HT2A_Receptor 5-HT2A Receptor Quetiapine->HT2A_Receptor Antagonism Norquetiapine Norquetiapine NET Norepinephrine Transporter (NET) Norquetiapine->NET Inhibition HT1A_Receptor 5-HT1A Receptor Norquetiapine->HT1A_Receptor Partial Agonism

Caption: Signaling targets of Quetiapine and Norquetiapine.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and Quetiapine S-Oxide are provided below, based on published literature.[1]

Synthesis of this compound

Objective: To synthesize 2-[2-(4-dibenzo[b,f][1][4]thiazepin-11-yl-1-oxido-1-piperazinyl)ethoxy]ethanol (this compound).

Materials:

  • Quetiapine hemifumarate

  • Chloroform

  • Water

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol

  • Sodium periodate (NaIO₄)

  • Acetonitrile

Procedure:

  • A solution of Quetiapine hemifumarate (22 g, 25 mmol) in chloroform (100 mL) and water (100 mL) is prepared.

  • The pH is adjusted to 8 by adding 10% NaHCO₃ solution (100 mL).

  • The organic layer is separated, washed with demineralized water (2 x 100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure at a temperature below 50°C to obtain Quetiapine free base.

  • The obtained Quetiapine residue (9.57 g, 25 mmol) is dissolved in methanol (200 mL).

  • Sodium periodate (1.16 mmol) is added to the solution at ambient temperature.

  • The reaction mixture is stirred at the same temperature for 48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).

  • The resulting slurry is filtered to remove inorganic materials.

  • The filtrate is concentrated under reduced pressure at a temperature below 50°C.

  • Acetonitrile (100 mL) is added to the residue with stirring.

  • The separated solid (this compound) is filtered, washed with methanol (2 x 100 mL), and dried at 40°C.

Synthesis of Quetiapine S-Oxide

Objective: To synthesize 2-{2-[4-(5-oxidodibenzo[b,f][1][4]thiazepin-11-yl)-1-piperazinyl]ethoxy}ethanol (Quetiapine S-Oxide).

Materials:

  • Quetiapine hemifumarate

  • Methanol

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • 50% Hydrogen peroxide (H₂O₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Chloroform

  • Water

Procedure:

  • To a mechanically stirred 500 mL round-bottom flask containing Quetiapine hemifumarate (9.71 g, 11 mmol), methanol (200 mL) is added.

  • After 15 minutes, sodium tungstate dihydrate (4.8 g, 14.6 mmol) is added to the reaction mixture.

  • After an additional 30 minutes, 50% hydrogen peroxide (0.68 g, 10 mmol) is added.

  • The reaction mass is stirred for 24 hours. The progress of the reaction is monitored by TLC using a mobile phase of chloroform:methanol (9:1).

  • The reaction is quenched by adding Na₂S₂O₃ (1 g, 6.32 mmol).

  • The reaction mass is concentrated under reduced pressure at a temperature below 50°C.

  • The obtained residue is partitioned between chloroform (100 mL) and water (100 mL).

  • The organic layer is washed with demineralized water (100 mL), dried, and the solvent is distilled off.

  • The resulting residue is subjected to preparative High-Performance Liquid Chromatography (HPLC) to isolate Quetiapine S-Oxide.

Conclusion

This guide provides a comparative overview of this compound and Quetiapine S-Oxide, focusing on their chemical properties, metabolic formation, and synthetic procedures. While Quetiapine S-Oxide is known to be a major inactive metabolite, the pharmacological profile of this compound remains largely unexplored in the public domain. Further research, including in vitro receptor binding and functional assays, is necessary to fully elucidate the biological activities of these oxidized metabolites and their potential contribution to the overall pharmacological and toxicological profile of quetiapine. The experimental protocols detailed herein provide a foundation for researchers to synthesize and further investigate these compounds.

References

Pharmacokinetic comparison of quetiapine and its N-oxide metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Pharmacokinetic Comparison: Quetiapine vs. its Major Metabolite, Quetiapine Sulfoxide

This guide provides a detailed comparison of the pharmacokinetic profiles of the atypical antipsychotic drug quetiapine and its principal, pharmacologically inactive metabolite, quetiapine sulfoxide. The formation of quetiapine sulfoxide is a primary metabolic pathway for quetiapine, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][2] Understanding the pharmacokinetics of both the parent drug and its major metabolite is crucial for researchers and drug development professionals in optimizing therapeutic strategies and assessing potential drug-drug interactions.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for quetiapine and its sulfoxide metabolite, compiled from various human studies. These values highlight the differences in absorption, distribution, metabolism, and excretion between the parent compound and its metabolite.

ParameterQuetiapineQuetiapine SulfoxideReferences
Time to Peak Plasma Concentration (Tmax) 1-2 hours (Immediate Release)~5-6 hours[3][4]
Terminal Elimination Half-life (t1/2) ~6-7 hours~5-6 hours[3][4]
Major Metabolizing Enzyme CYP3A4Primarily formed from quetiapine metabolism[1][2]
Pharmacological Activity ActiveInactive[2]
Peak Plasma Concentration (Cmax) (ng/mL) Varies significantly with doseGenerally lower than quetiapine[5]
Area Under the Curve (AUC) (ng·h/mL) Varies significantly with doseSubstantial, but generally lower than quetiapine[5]

Note on "N-oxide Metabolite": While the term "N-oxide metabolite" was specified, the predominant and most studied oxidative metabolite of quetiapine is the sulfoxide. Scientific literature provides limited to no in-vivo pharmacokinetic data for a distinct "quetiapine N-oxide" in humans. Therefore, this comparison focuses on the well-characterized and abundant sulfoxide metabolite.

Signaling and Experimental Workflow Diagrams

To visually represent the metabolic processing and experimental analysis of quetiapine, the following diagrams have been generated using Graphviz.

cluster_0 Quetiapine Metabolism Quetiapine Quetiapine CYP3A4 CYP3A4 Quetiapine->CYP3A4 Quetiapine_Sulfoxide Quetiapine Sulfoxide (Inactive) CYP3A4->Quetiapine_Sulfoxide Sulfoxidation Norquetiapine Norquetiapine (Active) CYP3A4->Norquetiapine N-dealkylation

Caption: Metabolic pathway of quetiapine to its major metabolites.

cluster_1 Pharmacokinetic Study Workflow A Subject Dosing (Quetiapine Administration) B Serial Blood Sampling A->B C Plasma Separation (Centrifugation) B->C D Sample Preparation (e.g., Liquid-Liquid Extraction) C->D E LC-MS/MS Analysis D->E F Data Analysis (Pharmacokinetic Modeling) E->F

Caption: A typical experimental workflow for a pharmacokinetic study.

Experimental Protocols

The data presented in this guide are derived from studies employing robust and validated experimental methodologies. Below are detailed protocols representative of those used in the pharmacokinetic analysis of quetiapine and its metabolites.

Subject Dosing and Sample Collection
  • Study Population: Healthy adult volunteers or patients with psychotic disorders.[6]

  • Dosing Regimen: Administration of single or multiple oral doses of immediate-release (IR) or extended-release (XR) quetiapine fumarate tablets.[6]

  • Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at predefined time points pre- and post-dose. The timing is designed to capture the absorption, distribution, and elimination phases of the drug and its metabolites.[6]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at low temperatures (e.g., -20°C or -80°C) until analysis.[6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting quetiapine and its metabolites from the plasma matrix is Liquid-Liquid Extraction.

  • Objective: To isolate the analytes of interest from plasma proteins and other interfering substances.

  • Procedure:

    • A known volume of plasma is mixed with an internal standard (a compound with similar chemical properties to the analytes, used for quantification).

    • An organic solvent (e.g., a mixture of butyl acetate and butanol) is added to the plasma sample.[7]

    • The mixture is vortexed to ensure thorough mixing and facilitate the transfer of the analytes from the aqueous plasma to the organic solvent.

    • The sample is centrifuged to separate the aqueous and organic layers.

    • The organic layer containing the analytes is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in a solvent compatible with the analytical instrument.[8]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the simultaneous quantification of quetiapine and its metabolites in biological matrices.[7][8]

  • Chromatographic Separation (LC):

    • Column: A reversed-phase C18 or similar column is typically used to separate quetiapine and its metabolites based on their polarity.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used to elute the compounds from the column.[7]

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed to generate charged molecules of the analytes.[8]

    • Detection: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion that is formed upon fragmentation of the precursor. This highly selective detection method minimizes interferences from other compounds in the sample.[8]

    • Quantification: The concentration of each analyte in the plasma sample is determined by comparing the peak area of the analyte to that of the internal standard. A calibration curve is generated using standards of known concentrations to ensure accurate quantification.[8]

References

Cross-Reactivity of Quetiapine and its Metabolites in Tricyclic Antidepressant Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of the atypical antipsychotic drug quetiapine and its metabolites in commercially available tricyclic antidepressant (TCA) immunoassays. False-positive results in urine drug screens can have significant clinical and research implications. Understanding the potential for interference from structurally similar compounds is crucial for accurate interpretation of results. This document summarizes key experimental findings, presents detailed methodologies, and offers visual representations of the underlying biochemical interactions.

Quantitative Cross-Reactivity Data

The structural similarity between quetiapine's dibenzothiazepine ring and the tricyclic core of TCAs is the primary cause of cross-reactivity in certain immunoassays.[1] However, the degree of this interference varies significantly across different assay manufacturers and methodologies. The following table summarizes the reported concentrations of quetiapine that have been shown to produce false-positive results in various TCA immunoassays.

Immunoassay PlatformMatrixQuetiapine Concentration for Positive ResultReported Cross-Reactivity (%)Reference
Microgenics Tricyclics Serum Tox EIA Urine≥ 10 µg/mLNot Reported[2][3][4]
Aqueous Solution≥ 7 µg/mL4.3% (relative to Nortriptyline at 300 ng/mL)
Syva RapidTest d.a.u. Urine≥ 100 µg/mL (trace positive at 100 µg/mL)Not Reported[2][3][4]
Biosite Triage Panel for Drugs of Abuse Urine> 1000 µg/mL (Negative up to 1000 µg/mL)Not Reported[2][3][4]
Abbott Tricyclic Antidepressant TDx Assay Plasma≥ 5 ng/mL (concentration-related)Not Reported
Syva Emit tox Serum Tricyclic Antidepressant Assay Plasma≥ 320 ng/mLNot Reported
S TAD Serum Tricyclic Antidepressant Screen Plasma≥ 160 ng/mLNot Reported
Status DS™ Immunoassay UrinePositive at serum levels of 5.1 to 85 ng/mLNot Reported

The Role of Quetiapine Metabolites

While quetiapine itself is a significant source of interference, the potential for its metabolites to cross-react is also a critical consideration. Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 enzyme, into several metabolites, including N-desalkylquetiapine (norquetiapine), 7-hydroxyquetiapine, and a sulfoxide metabolite.

Notably, studies have indicated that major quetiapine metabolites, such as N-desalkylquetiapine (norquetiapine), quetiapine S-oxide, and 7-hydroxyquetiapine , did not exhibit cross-reactivity in the Biosite Triage immunoassay, even at high concentrations. This suggests that the parent drug is the primary interfering substance in this particular assay. However, it is important to note that the potential for cross-reactivity of metabolites in other immunoassays has not been as extensively studied, and some reports suggest that metabolites may contribute to false-positive results in patient samples.

Experimental Protocols

The following are detailed methodologies from key studies that have investigated the cross-reactivity of quetiapine in TCA immunoassays.

In Vitro Analysis of Quetiapine in Urine Immunoassays
  • Objective: To determine the concentration of quetiapine that produces a positive result in three different commercial TCA immunoassays.

  • Materials:

    • Immunoassays: Microgenics Tricyclics Serum Tox EIA Assay, Syva RapidTest d.a.u., and Biosite Triage Panel for Drugs of Abuse.

    • Sample Matrix: Drug-free urine and aqueous solutions.

    • Test Compound: Quetiapine fumarate salt.

  • Procedure:

    • A stock solution of quetiapine was prepared by dissolving the fumarate salt in deionized water.

    • Serial dilutions of the quetiapine stock solution were made in drug-free urine to achieve a range of concentrations.

    • Each concentration was tested in duplicate on the three different immunoassay platforms according to the manufacturer's instructions.

    • The lowest concentration of quetiapine that produced a positive result was recorded for each assay.

    • Urine samples from a patient on therapeutic doses of quetiapine and a patient with a quetiapine overdose were also analyzed.

In Vitro Analysis of Quetiapine in Plasma Immunoassays
  • Objective: To evaluate the cross-reactivity of quetiapine in quantitative and qualitative plasma TCA immunoassays.

  • Materials:

    • Immunoassays: Abbott Tricyclic Antidepressant TDx Assay (quantitative), Syva Emit tox Serum Tricyclic Antidepressant Assay (qualitative), and S TAD Serum Tricyclic Antidepressant Screen (qualitative).

    • Sample Matrix: Pooled drug-free human plasma.

    • Test Compound: Quetiapine stock solution.

  • Procedure:

    • A stock solution of quetiapine was prepared.

    • Nine separate samples of pooled drug-free human plasma were spiked with the quetiapine stock solution to create a concentration range from 1 to 640 ng/mL.

    • The actual concentration of quetiapine in each spiked sample was verified by gas chromatography. No quetiapine metabolites were present.

    • Each spiked plasma sample was tested in a blinded fashion on the three different autoanalyzers.

    • For the quantitative assay (Abbott TDx), the measured TCA concentration was recorded for each quetiapine concentration.

    • For the qualitative assays (Syva Emit and S TAD), a positive or negative result was recorded based on the assay's threshold (300 ng/mL for TCA positivity).

Visualizing the Interaction

The following diagrams illustrate the metabolic pathway of quetiapine and the logical relationship leading to potential immunoassay cross-reactivity.

cluster_metabolism Quetiapine Metabolism Quetiapine Quetiapine CYP3A4 CYP3A4 Quetiapine->CYP3A4 Norquetiapine N-desalkylquetiapine (Norquetiapine) CYP3A4->Norquetiapine Hydroxyquetiapine 7-hydroxyquetiapine CYP3A4->Hydroxyquetiapine Sulfoxide Quetiapine Sulfoxide CYP3A4->Sulfoxide

Caption: Hepatic metabolism of Quetiapine via CYP3A4.

cluster_immunoassay TCA Immunoassay Interaction cluster_result Test Outcome Quetiapine Quetiapine (Dibenzothiazepine Ring) Antibody TCA-specific Antibody Quetiapine->Antibody Cross-reactivity (Structural Similarity) TCA Tricyclic Antidepressant (Tricyclic Core) TCA->Antibody Specific Binding Positive False Positive Result Antibody->Positive If Quetiapine is present at sufficient concentration Negative Negative Result Antibody->Negative If only metabolites are present (in some assays) Metabolites Quetiapine Metabolites (e.g., Sulfoxide, Norquetiapine) Metabolites->Antibody No Significant Cross-reactivity (in some assays)

Caption: Mechanism of Quetiapine cross-reactivity in TCA immunoassays.

References

Differentiating Quetiapine N-Oxide from its Metabolites via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of drug metabolites are critical in pharmaceutical research and development. This guide provides a comparative analysis of Quetiapine N-oxide and other key quetiapine metabolites, with a focus on their differentiation using mass spectrometry. The following sections detail the mass spectral characteristics, experimental protocols, and metabolic pathways to aid researchers in the unambiguous identification of these compounds.

Mass Spectral Data Comparison

Quetiapine undergoes extensive metabolism, leading to several metabolites, some of which are isomeric and present a challenge for differentiation by mass spectrometry alone. This compound and Quetiapine sulfoxide are two such metabolites, both having the same nominal mass, making their distinction particularly important.

As detailed in the table below, the key to differentiating this compound from Quetiapine sulfoxide lies in their distinct fragmentation patterns under tandem mass spectrometry (MS/MS). While both compounds have a precursor ion at m/z 400.2, the sulfoxide uniquely exhibits a neutral loss of a 48 Da molecule, corresponding to the loss of a sulfur monoxide (SO) group.

CompoundPrecursor Ion (m/z) [M+H]+Key Differentiating Fragment Ions (m/z)Other Major Fragment Ions (m/z)
Quetiapine 384.2N/A253.1, 221.1
This compound 400.2No characteristic neutral loss of 48 DaFurther fragmentation follows a pattern similar to quetiapine
Quetiapine Sulfoxide 400.2352.2 (Neutral loss of 48 Da [SO]) 253.1, 221.1
N-Desalkylquetiapine 296.1N/A253.1
7-Hydroxyquetiapine 400.2N/A269.1, 237.1

Experimental Protocols

The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of quetiapine and its metabolites, compiled from established methodologies.[1][2][3]

1. Sample Preparation (Human Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for metabolite identification.

  • MRM Transitions:

    • Quetiapine: 384.2 -> 253.1

    • This compound/Sulfoxide: 400.2 -> [Specific product ions]

    • N-Desalkylquetiapine: 296.1 -> 253.1

    • 7-Hydroxyquetiapine: 400.2 -> 269.1

Visualizing Metabolic and Analytical Pathways

To better understand the relationships between quetiapine and its metabolites, as well as the analytical workflow for their differentiation, the following diagrams are provided.

Quetiapine_Metabolism Quetiapine Quetiapine N_Desalkylquetiapine N-Desalkylquetiapine Quetiapine->N_Desalkylquetiapine CYP3A4 Quetiapine_Sulfoxide Quetiapine Sulfoxide Quetiapine->Quetiapine_Sulfoxide CYP3A4 Quetiapine_N_Oxide This compound Quetiapine->Quetiapine_N_Oxide Oxidation Hydroxyquetiapine 7-Hydroxyquetiapine Quetiapine->Hydroxyquetiapine CYP2D6 Mass_Spec_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis & Identification Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS Detection (Precursor Ion Scan) LC->MS MSMS MS/MS Fragmentation (Product Ion Scan) MS->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Metabolite_ID Metabolite Identification Data_Acquisition->Metabolite_ID Differentiation Differentiation of Isomers (e.g., Neutral Loss of 48 Da) Metabolite_ID->Differentiation

References

Forced Degradation Profile: A Comparative Analysis of Quetiapine and its N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the forced degradation behavior of the atypical antipsychotic drug Quetiapine and its primary metabolite, Quetiapine N-Oxide. Understanding the degradation pathways and stability profiles of a drug substance and its metabolites is a critical component of drug development, ensuring safety, efficacy, and quality. This document summarizes key experimental data, outlines detailed methodologies for stress testing, and visualizes degradation pathways to support research and development efforts in the pharmaceutical industry.

Executive Summary

Quetiapine is susceptible to degradation under various stress conditions, primarily oxidation and hydrolysis.[1] Forced degradation studies consistently show that this compound is a principal degradation product, particularly under oxidative stress.[2][3] While comprehensive comparative forced degradation data for this compound is limited in publicly available literature, its formation as a stable endpoint in many quetiapine degradation studies suggests it possesses a different stability profile than the parent drug. This guide synthesizes available data to provide a comparative overview.

Comparative Degradation Data

The following tables summarize the quantitative data from forced degradation studies on Quetiapine under various stress conditions.

Table 1: Forced Degradation of Quetiapine under Hydrolytic Conditions

Stress ConditionTimeTemperature% Degradation of QuetiapineDegradation Products Identified
0.1 M HCl24 hoursNot Specified84.9%[4]Two primary degradation products[1]
0.1 M HCl48 hoursNot Specified100%[4]Not Specified
1N HCl1 hour80°CSignificant DegradationNot Specified
0.1 M NaOH24 hoursNot Specified33.1%[4]Two primary degradation products[1]
0.1 M NaOH48 hoursNot Specified66.1%[4]Not Specified
2N NaOH2 hoursNot SpecifiedSignificant DegradationNot Specified
Water2 hours80°CNot SpecifiedNot Specified

Table 2: Forced Degradation of Quetiapine under Oxidative Conditions

Stress ConditionTimeTemperature% Degradation of QuetiapineDegradation Products Identified
3% H₂O₂24 hoursNot Specified11.5%[4]This compound, Quetiapine S-Oxide[2][3]
3% H₂O₂48 hoursNot Specified100%[4]Not Specified
30% H₂O₂1 hour60°CSignificant DegradationThis compound, Quetiapine S-Oxide[2]
1% H₂O₂20 minutesRoom TemperatureSignificant DegradationNot Specified

Table 3: Forced Degradation of Quetiapine under Other Stress Conditions

Stress ConditionDuration% Degradation of QuetiapineDegradation Products Identified
Thermal (120°C)12 hoursNot SpecifiedNot Specified
Photolytic (UV/Visible Light)Not SpecifiedNot SpecifiedNot Specified
Humidity (25°C/90% RH)218 hoursNot SpecifiedNot Specified

Note: "Not Specified" indicates that the specific quantitative data or product identification was not available in the cited literature. "Significant Degradation" indicates the source reported degradation but did not provide a percentage.

Degradation Pathways and Mechanisms

Quetiapine's structure, featuring a dibenzothiazepine nucleus and a piperazine ring, is susceptible to specific chemical transformations under stress.

Oxidative Degradation Pathway

Oxidative stress is a primary degradation pathway for Quetiapine. The nitrogen atom on the piperazine ring and the sulfur atom in the dibenzothiazepine ring are the most susceptible sites for oxidation. This leads to the formation of this compound and Quetiapine S-Oxide, respectively.

Quetiapine Oxidative Degradation Quetiapine Quetiapine N_Oxide This compound Quetiapine->N_Oxide Oxidation (e.g., H₂O₂) S_Oxide Quetiapine S-Oxide Quetiapine->S_Oxide Oxidation (e.g., H₂O₂)

Caption: Oxidative degradation pathway of Quetiapine.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for the forced degradation of Quetiapine.

Protocol 1: Hydrolytic Degradation (Acid and Base)
  • Preparation of Stock Solution: Prepare a stock solution of Quetiapine Fumarate in a suitable solvent such as methanol or a mixture of methanol and water.

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 1N HCl.

    • Reflux the mixture at 80°C for 1 hour.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.

    • Dilute the final solution to a known concentration with the mobile phase for analysis.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 2N NaOH.

    • Heat the mixture for 2 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 2N HCl.

    • Dilute the final solution to a known concentration with the mobile phase for analysis.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a stock solution of Quetiapine Fumarate in a suitable solvent.

  • Oxidative Stress:

    • To a known volume of the stock solution, add an equal volume of 1% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 20 minutes.

    • Dilute the final solution to a known concentration with the mobile phase for analysis.

Protocol 3: Analytical Method for Degradation Monitoring

A stability-indicating HPLC method is essential for separating the parent drug from its degradation products.

  • Column: C18 column (e.g., Kromasil 100, C18, 30 x 3.0 mm, 3.5 µm).

  • Mobile Phase A: 0.5% Triethylamine buffer (pH adjusted to 4.8 with Orthophosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a forced degradation study.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis LC-MS/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis API API Stock Solution API->Acid API->Base API->Oxidative API->Thermal API->Photolytic Data Data Interpretation & Reporting Analysis->Data

Caption: General workflow for forced degradation studies.

Comparative Stability Insights: Quetiapine vs. This compound

Direct comparative forced degradation data for this compound is scarce. However, based on its consistent identification as a major degradation product of Quetiapine under oxidative stress, the following inferences can be drawn:

  • Formation of this compound: The N-oxide is readily formed from Quetiapine in the presence of oxidizing agents. This indicates that the tertiary amine in the piperazine ring of Quetiapine is a labile site prone to oxidation.

  • Relative Stability of this compound: The fact that this compound is often reported as a final degradation product in these studies suggests that it is relatively stable under the same oxidative conditions that degrade the parent drug. Further degradation of the N-oxide, if it occurs, is not as readily observed or reported.

  • Implications for Drug Development: The formation and potential accumulation of this compound as a degradant in the drug product is a critical quality attribute to monitor during stability studies. The toxicological profile of the N-oxide should also be well-characterized.

Conclusion

Quetiapine demonstrates significant degradation under hydrolytic and oxidative stress conditions, with this compound being a key oxidative degradant. While direct forced degradation studies on this compound are not widely published, its role as a primary and often stable degradation product of the parent drug provides valuable insight into its comparative stability. Further research focusing directly on the forced degradation of this compound would be beneficial to fully elucidate its degradation profile and pathways, providing a more complete understanding for drug development and regulatory purposes.

References

A Comparative Guide to the In Vitro Metabolic Stability of Quetiapine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro metabolic stability of the atypical antipsychotic drug quetiapine and its primary metabolites: N-desalkylquetiapine (norquetiapine), quetiapine sulfoxide, and 7-hydroxyquetiapine. Understanding the metabolic fate of a drug and its metabolites is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and overall therapeutic efficacy and safety. This document summarizes key experimental data on the metabolic pathways and stability of these compounds, supported by detailed experimental protocols and visual diagrams.

Executive Summary

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The main routes of metabolism include N-dealkylation to form norquetiapine, sulfoxidation to form quetiapine sulfoxide, and hydroxylation to form 7-hydroxyquetiapine. In vitro studies are essential for elucidating the metabolic stability of the parent drug and its metabolites, providing valuable insights into their potential for accumulation and contribution to the overall pharmacological and toxicological profile.

This guide reveals that in rat liver microsomes, quetiapine is metabolized more rapidly than its active metabolite, norquetiapine. While comprehensive comparative quantitative data in human liver microsomes for all major metabolites is limited in publicly available literature, existing studies indicate that the metabolic pathways are similar. Quetiapine's metabolism is predominantly catalyzed by CYP3A4, while norquetiapine is metabolized by both CYP3A4 and CYP2D6. The intrinsic clearance of norquetiapine via CYP2D6 is notably higher than via CYP3A4.

Comparative In Vitro Metabolic Stability Data

The following table summarizes the available quantitative data on the in vitro metabolic stability of quetiapine and norquetiapine in rat liver microsomes. This data provides a direct comparison of the percentage of the compound remaining over a 120-minute incubation period.

CompoundIncubation Time (minutes)% Remaining (in Rat Liver Microsomes)
Quetiapine 10Readily hydrolyzed
120~0.66%
Norquetiapine 1040.51%
12025.89%

Metabolic Pathways and Key Enzymes

The metabolic conversion of quetiapine is a complex process involving several key enzymes. The primary pathways are illustrated in the diagram below.

Quetiapine Metabolic Pathway Quetiapine Quetiapine Norquetiapine N-desalkylquetiapine (Norquetiapine) Quetiapine->Norquetiapine CYP3A4 QuetiapineSulfoxide Quetiapine Sulfoxide Quetiapine->QuetiapineSulfoxide CYP3A4 Hydroxyquetiapine 7-hydroxyquetiapine Quetiapine->Hydroxyquetiapine CYP2D6 (minor) HydroxyNorquetiapine 7-hydroxy-N-desalkylquetiapine Norquetiapine->HydroxyNorquetiapine CYP2D6 NorquetiapineSulfoxide N-desalkylquetiapine sulfoxide Norquetiapine->NorquetiapineSulfoxide CYP3A4

Quetiapine Metabolic Pathway Diagram

Key Metabolic Reactions:

  • Quetiapine Metabolism: Quetiapine is primarily metabolized by CYP3A4.[1][2] This leads to the formation of its major active metabolite, N-desalkylquetiapine (norquetiapine), and an inactive metabolite, quetiapine sulfoxide.[2] A minor pathway involving CYP2D6 leads to the formation of 7-hydroxyquetiapine.[2]

  • Norquetiapine Metabolism: The active metabolite, norquetiapine, is further metabolized by both CYP3A4 and CYP2D6.[3] CYP2D6 exclusively forms the pharmacologically active metabolite 7-hydroxy-N-desalkylquetiapine.[3] Both CYP3A4 and CYP2D6 can form N-desalkylquetiapine sulfoxide.[3] Studies with recombinant enzymes have shown that the intrinsic clearance of norquetiapine is 12-fold higher by CYP2D6 compared to CYP3A4.[3]

Experimental Protocols

A standardized in vitro metabolic stability assay using liver microsomes is crucial for obtaining reliable and reproducible data. The following protocol outlines a general procedure for assessing the metabolic stability of compounds like quetiapine and its metabolites.

Liver Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).

2. Materials:

  • Test compounds (Quetiapine, Norquetiapine, Quetiapine Sulfoxide, 7-hydroxyquetiapine)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Cofactor solution (NADPH)

  • Internal standard (for analytical quantification)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Experimental Workflow:

Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock D Pre-incubate Microsomes and Test Compound at 37°C A->D B Prepare Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH Solution C->E D->E F Incubate at 37°C with Shaking (0, 5, 15, 30, 60 min) E->F G Terminate Reaction (add cold Acetonitrile) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

In Vitro Metabolic Stability Assay Workflow

4. Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsome suspension and the test compound solution. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Processing and Analysis:

    • Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

    • Vortex the samples and centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression of the initial time points.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

Conclusion

The in vitro metabolic stability of quetiapine and its metabolites is a critical determinant of their pharmacokinetic behavior. The available data from rat liver microsomes suggest that quetiapine is less stable than its active metabolite, norquetiapine. The primary metabolism of quetiapine is driven by CYP3A4, while norquetiapine's clearance is mediated by both CYP3A4 and, more efficiently, by CYP2D6. This information is vital for researchers and drug development professionals in predicting in vivo clearance, potential drug-drug interactions, and understanding the contribution of metabolites to the overall clinical effect of quetiapine. Further studies using human liver microsomes are warranted to provide a more direct and comprehensive comparison of the in vitro metabolic stability of all major quetiapine metabolites.

References

Quetiapine N-Oxide: A Comparative Analysis of its Role as a Biomarker for Quetiapine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate assessment of drug metabolism is critical. This guide provides a comprehensive validation of Quetiapine N-oxide as a biomarker for the metabolism of the atypical antipsychotic, quetiapine. Through an objective comparison with other key metabolites, supported by experimental data and detailed methodologies, this document serves as a vital resource for informed decision-making in clinical and research settings.

Quetiapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of several metabolites.[1][2] Among these, N-desalkylquetiapine (norquetiapine), 7-hydroxyquetiapine, and quetiapine sulfoxide are major metabolites, with norquetiapine being pharmacologically active and a significant contributor to the therapeutic effect of quetiapine.[2][3] this compound is another identified oxidation product of quetiapine.[4] This guide focuses on evaluating the utility of this compound as a biomarker of quetiapine metabolism in comparison to other prominent metabolites.

Comparative Analysis of Quetiapine and its Metabolites in Plasma

A key aspect of validating a biomarker is understanding its plasma concentration in relation to the parent drug dose and other metabolites. A study investigating the plasma concentrations of quetiapine and its four major metabolites provides crucial data for this comparison.[5]

AnalyteMedian Concentration (µg/L)Range (µg/L)Correlation with Quetiapine Dose (r)Correlation with Plasma Quetiapine Concentration (r)
Quetiapine837 - 7480.59-
This compound Not explicitly providedNot explicitly providedNot explicitly providedNot explicitly provided
N-desalkylquetiapine1277 - 3290.73 0.69
O-desalkylquetiapine122 - 370.540.88
7-hydroxyquetiapine3<1 - 480.430.70
Quetiapine Sulfoxide3,379343 - 21,7040.590.90

Data sourced from a study on 99 plasma samples from 59 patients.[5]

The data clearly indicates that while several metabolites are present in significant concentrations, N-desalkylquetiapine shows the strongest correlation with the administered quetiapine dose , suggesting it is a more reliable indicator of drug exposure.[5] In contrast, O-desalkylquetiapine and quetiapine sulfoxide concentrations are more strongly correlated with the plasma concentration of quetiapine itself.[5] Notably, plasma concentrations of N-desalkylquetiapine were not significantly affected by the drug formulation (immediate- vs. extended-release) or the time since the last dose, further strengthening its candidacy as a robust biomarker.[5]

Experimental Protocols

Accurate quantification of quetiapine and its metabolites is paramount for their validation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[6][7]

Protocol for Quantification of Quetiapine and its Metabolites in Human Plasma by LC-MS/MS

This protocol is a synthesized example based on common methodologies.[6][7][8]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add an internal standard (e.g., carbamazepine or quetiapine-d8).[6][8]

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 column (e.g., Waters Xbridge C18, 3.5µm, 2.1mm×50mm).[6]

    • Mobile Phase: A gradient elution with acetonitrile and water (containing 10mM ammonium acetate and 0.1% formic acid).[6]

    • Flow Rate: 0.4 mL/min.[6]

    • Injection Volume: 5 µL.[6]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quetiapine: m/z 384.2 → 253.1[6]

      • N-desalkylquetiapine: m/z 296.12 (parent ion)[9]

      • 7-hydroxyquetiapine: m/z 400.16 (parent ion)[9]

      • This compound: m/z 400 (M+H)

      • Internal Standard (Carbamazepine): m/z 237.0 → 194.0[6]

3. Method Validation

  • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. The linear concentration range is typically 0.5-400 ng/mL for quetiapine.[6]

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the relationships between quetiapine and its metabolites, as well as the analytical process, the following diagrams are provided.

Quetiapine_Metabolism Quetiapine Quetiapine Norquetiapine N-desalkylquetiapine (Norquetiapine) (Active) Quetiapine->Norquetiapine CYP3A4 Quetiapine_N_Oxide This compound Quetiapine->Quetiapine_N_Oxide Oxidation Quetiapine_Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Quetiapine_Sulfoxide CYP3A4 Hydroxyquetiapine 7-hydroxyquetiapine (Active) Quetiapine->Hydroxyquetiapine CYP2D6

Caption: Metabolic pathway of quetiapine.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation

References

A Comparative Guide to Inter-laboratory Quantification of Quetiapine N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Quetiapine N-Oxide, a significant metabolite and impurity of the atypical antipsychotic drug Quetiapine. In the absence of a formal inter-laboratory comparison study, this document synthesizes data from published, validated analytical methods to offer an objective performance comparison. The aim is to assist researchers and drug development professionals in selecting appropriate quantification methods and to provide a framework for potential inter-laboratory validation efforts.

Introduction to this compound

Quetiapine is extensively metabolized in the body, with this compound being one of its identified oxidation products.[1][2] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic studies, therapeutic drug monitoring, and for quality control in pharmaceutical manufacturing to ensure the purity and safety of the drug product. The diverse analytical techniques employed for its measurement necessitate a comparative evaluation to understand their respective strengths and limitations.

Comparative Analysis of Quantification Methods

The quantification of this compound is commonly performed using various analytical techniques, primarily chromatography-based methods. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods. Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) offers enhanced resolution and speed.[3][4]

Method Performance Comparison

The following table summarizes the performance characteristics of different analytical methods for the quantification of Quetiapine and its related substances, including the N-Oxide, as reported in various studies. This comparative data can guide the selection of a method based on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

MethodAnalyte(s)Sample MatrixLinearity RangeAccuracy (%)Precision (%RSD)Lower Limit of Quantification (LLOQ)Reference
RP-UPLC-UV Quetiapine & 5 impurities (incl. N-Oxide)Pharmaceutical Dosage FormNot specified for N-OxideNot specified for N-OxideNot specified for N-OxideNot specified for N-Oxide[3][4]
HPLC-UV Quetiapine & 3 related compounds (incl. N-Oxide)Pure form & Pharmaceutical Preparation0.5 - 10 µg/mL (for related compounds)98.83 - 101.12< 2Not specified[5]
LC-MS/MS QuetiapineHuman Plasma1.0 - 382.2 ng/mL< 8< 81.0 ng/mL[6]
LC-MS/MS QuetiapineHuman Plasma1 - 1500 ng/mL< 10.2< 7.441 ng/mL[7]
LC-MS/MS Quetiapine & 4 metabolitesHuman Plasma<0.70 - 500 ng/mL< 10.0< 9.5< 0.70 ng/mL[8]
LC-MS/MS QuetiapineHuman Plasma0.5 - 400 ng/mL< 15< 150.5 ng/mL[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the quantification of this compound and related compounds.

RP-UPLC-UV Method for Quetiapine and its Impurities[3][4]
  • Instrumentation: Waters Acquity UPLC system with a PDA detector.

  • Column: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm).

  • Mobile Phase:

    • Solvent A: 0.1 % aqueous triethylamine (pH 7.2).

    • Solvent B: Acetonitrile and methanol (80:20 v/v).

    • Gradient elution was employed.

  • Flow Rate: 0.5 mL/min.

  • Detection: 252 nm.

  • Sample Preparation: Tablets were dissolved in a suitable diluent, sonicated, and filtered.

HPLC-UV Method for Quetiapine and its Related Compounds[5]
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column.

  • Mobile Phase: Methanol: Acetonitrile: Phosphate buffer (pH 5.3) in a ratio of 19:40:41 (v/v/v).

  • Flow Rate: 1 mL/min.

  • Detection: 220 nm.

  • Sample Preparation: Stock solutions of Quetiapine Fumarate and its related compounds were prepared in methanol.

LC-MS/MS Method for Quetiapine in Human Plasma[6][7]
  • Instrumentation: HPLC system coupled with a triple-quadrupole tandem mass spectrometer.

  • Sample Preparation (Solid Phase Extraction):

    • Plasma samples were loaded onto Oasis HLB cartridges.

    • The cartridges were washed.

    • Analytes were eluted, evaporated to dryness, and reconstituted.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Plasma samples (0.1 mL) were mixed with an internal standard (Clozapine).

    • Extraction was performed with an organic solvent.

    • The organic layer was evaporated and the residue reconstituted.

  • Chromatographic Conditions: Isocratic or gradient elution on a C18 column.

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Quetiapine and the internal standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the processes involved in an inter-laboratory comparison, the following diagrams illustrate a hypothetical workflow and the degradation pathway of Quetiapine.

Hypothetical Inter-laboratory Comparison Workflow cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab 1, 2, 3...) cluster_2 Data Analysis & Reporting A Sample Preparation (Bulk Material & Spiked Samples) B Sample Distribution to Participating Labs A->B C Sample Analysis (Using Designated Methods) B->C D Data Reporting (Raw Data & Calculated Results) C->D E Statistical Analysis (Reproducibility & Accuracy Assessment) D->E F Final Report Generation E->F Quetiapine Oxidation Pathway Quetiapine Quetiapine NOxide This compound Quetiapine->NOxide Oxidation SOxide Quetiapine S-Oxide Quetiapine->SOxide Oxidation Other Other Metabolites Quetiapine->Other

References

Safety Operating Guide

Navigating the Disposal of Quetiapine N-Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Quetiapine N-Oxide, a metabolite of the atypical antipsychotic drug Quetiapine. Given the limited specific data available for this compound, a conservative approach based on the known hazards of the parent compound and general best practices for pharmaceutical waste management is essential.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect against spills.

In the event of accidental exposure, adhere to the following first aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious) and seek immediate medical attention. Do not induce vomiting.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including compounds like this compound, is regulated by multiple federal agencies to ensure public health and environmental safety.[1] Key regulations include:

  • Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA governs the management of hazardous pharmaceutical waste.[1][2]

  • EPA Subpart P: Finalized in 2019, this rule provides healthcare-specific requirements for managing hazardous waste pharmaceuticals, including a ban on flushing these substances down drains.[3][4]

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion.[1] While this compound is not currently listed as a controlled substance, it is crucial to verify the status of any pharmaceutical waste.

All personnel handling hazardous pharmaceutical waste must receive appropriate training on segregation, handling, and emergency procedures.[3]

Step-by-Step Disposal Procedure

The following procedure outlines a safe and compliant method for disposing of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Hazard Assessment: Based on the available data for the parent compound, Quetiapine, and its N-oxide metabolite, it is prudent to handle this compound as a potentially hazardous chemical. The GHS classification for this compound includes a warning for being harmful if swallowed (Acute Tox. 4).[5] The parent compound, Quetiapine, is also noted as being very toxic to aquatic life with long-lasting effects.[6]

  • Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated as chemical or pharmaceutical waste. Avoid discharging it into drains, water courses, or onto the ground.[7]

2. Containerization:

  • Use approved, leak-proof, and clearly labeled waste containers.[1]

  • For RCRA hazardous pharmaceutical waste, black containers are typically used.[1] For non-hazardous pharmaceuticals, blue or white containers are common.[1] Given the uncertainty, using a container designated for chemical waste is a safe approach.

  • The label should clearly identify the contents as "this compound Waste" and include appropriate hazard symbols.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[6][8][9]

  • Keep containers tightly closed to prevent spills and the release of vapors.[8]

4. Disposal:

  • Do not dispose of this compound in household garbage or down the sewer system. [6]

  • The recommended disposal method for hazardous pharmaceutical waste is incineration at a licensed medical or hazardous waste incineration facility.[1][3]

  • Engage a licensed hazardous material disposal company to handle the transportation and final disposal of the waste.[7] Ensure that the chosen company complies with all federal, state, and local regulations.[7]

Quantitative Data Summary

Specific quantitative data for this compound is limited. The following table summarizes relevant information for the parent compound, Quetiapine, which can inform a cautious approach to the disposal of its N-oxide metabolite.

PropertyValue (for Quetiapine)Significance for Disposal
LD50 Oral Rat 2000 mg/kg[10]Indicates moderate acute toxicity if ingested.
Aquatic Toxicity Very toxic to aquatic life with long lasting effects[6]Highlights the importance of preventing environmental release.
log Pow 2.208 - 2.93[9][10]Suggests a potential for bioaccumulation.
GHS Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H361 (Suspected of damaging fertility or the unborn child), H410 (Very toxic to aquatic life with long lasting effects)[6]Provides a basis for hazard assessment and the selection of appropriate PPE and handling procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe assess Step 2: Hazard Assessment - Harmful if swallowed - Potential environmental hazard ppe->assess segregate Step 3: Segregate as Chemical Waste (Do NOT mix with general trash) assess->segregate containerize Step 4: Place in Labeled, Leak-Proof Chemical Waste Container segregate->containerize store Step 5: Store in Designated Secure Area containerize->store disposal_co Step 6: Arrange for Pickup by Licensed Hazardous Waste Disposal Company store->disposal_co incinerate Step 7: Final Disposal via Incineration disposal_co->incinerate end End: Compliant Disposal Complete incinerate->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Quetiapine N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides immediate, essential safety and logistical information for handling Quetiapine N-Oxide, a metabolite of the atypical antipsychotic drug Quetiapine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the known hazards of the parent compound, Quetiapine Fumarate, and general best practices for laboratory chemical safety.

Immediate Safety Precautions

This compound should be handled as a potentially hazardous compound. Based on data from its parent compound, Quetiapine Fumarate, it is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause serious eye irritation and is suspected of damaging fertility or the unborn child.[1] Furthermore, the compound is very toxic to aquatic life with long-lasting effects.[1][2][3]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[4][5]

  • Ingestion: If swallowed, rinse your mouth with water. Do not induce vomiting. Call a poison center or doctor for medical advice.[1][5][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention immediately.[1][4][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for Quetiapine Fumarate.

Protection Type Specification Rationale & Sources
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.Conforms to EN 166 (EU) or NIOSH (US) standards to prevent eye contact and serious irritation.[5][6][7][8][9]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile or neoprene).Prevents skin contact, as the substance is harmful upon dermal absorption.[4][5][7][9] Gloves must be inspected before use.[9]
Skin & Body Protection Laboratory coat. Wear appropriate protective clothing to prevent skin exposure.Protects against accidental spills and contamination of personal clothing.[7][8]
Respiratory Protection Use in a well-ventilated area. A respirator with a P3 filter is recommended for handling bulk quantities or if dust is generated.Minimizes the risk of inhaling the harmful compound, especially in powder form.[4][5][7] Work in a fume hood is advised.[7]

Operational Handling and Storage Plan

Proper operational procedures are essential to maintain a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a laboratory fume hood or under a dust control hood to minimize inhalation exposure.[5][7][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Handling Procedures:

  • Avoid contact with eyes, skin, and clothing.[2][4][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][2][3]

  • Minimize dust generation and accumulation when handling the solid form.[2]

  • Wash hands thoroughly after handling the material.[1][2][5]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][7][8][9]

  • Protect from sunlight and sources of ignition.[5]

  • Store locked up.[1]

The workflow for safely handling this compound from receipt to disposal is outlined in the diagram below.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review SDS of Parent Compound B Identify Hazards & Required PPE A->B C Prepare Engineering Controls (e.g., Fume Hood) B->C D Don Appropriate PPE C->D Proceed to Handling E Weighing & Handling Inside Fume Hood D->E F Perform Experiment E->F G Decontaminate Work Area F->G Experiment Complete H Segregate Chemical Waste G->H I Dispose of Waste via Licensed Contractor H->I

Caption: A flowchart outlining the key procedural steps for safely handling this compound.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Collect all waste material, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed container.

Disposal Method:

  • Dispose of the waste material through a licensed and approved waste disposal contractor.[1][2][3]

  • Do not allow the substance to enter sewers or surface/groundwater, as it is very toxic to aquatic life.[1]

  • Releases into the environment should be strictly avoided.[1][2][4][7]

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring both personal safety and environmental protection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.